Methyl 5-oxohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVPOKSKJSJVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065687 | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13984-50-4 | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-oxohexanoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for methyl 5-oxohexanoate. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
This compound is a bifunctional organic compound containing both a ketone and a methyl ester functional group. This structure makes it a versatile intermediate in organic synthesis.
DOT Script of the Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK--[2] |
| CAS Number | 13984-50-4 | --INVALID-LINK--[3] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Synonyms | Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester | --INVALID-LINK--[2] |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 202.2 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density | 0.996 g/cm³ | --INVALID-LINK--[1] |
| Flash Point | 78.6 °C | --INVALID-LINK--[1] |
| SMILES | CC(=O)CCCC(=O)OC | --INVALID-LINK--[2] |
| InChI Key | AVVPOKSKJSJVIX-UHFFFAOYSA-N | --INVALID-LINK--[2] |
Experimental Protocols
DOT Script of a Representative Synthetic Workflow
Caption: Representative workflow for the synthesis of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, which are crucial for its identification and characterization.
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) provides key information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Proposed Fragment |
| 43 | 99.99 | [CH₃CO]⁺ |
| 55 | 64.10 | [C₄H₇]⁺ |
| 59 | 47.40 | [COOCH₃]⁺ |
| 74 | 70.00 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 113 | 54.70 | [M - OCH₃]⁺ |
| 144 | Low | [M]⁺ (Molecular Ion) |
Data sourced from PubChem[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.52 | t | 2H | -CH₂-C=O (ketone) |
| ~2.33 | t | 2H | -CH₂-C=O (ester) |
| ~2.16 | s | 3H | -C(=O)CH₃ |
| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~208.5 | C=O (ketone) |
| ~173.8 | C=O (ester) |
| ~51.6 | -OCH₃ |
| ~42.8 | -CH₂-C=O (ketone) |
| ~33.5 | -CH₂-C=O (ester) |
| ~29.9 | -C(=O)CH₃ |
| ~19.8 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and ester functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
Safety and Handling
This compound is classified as a combustible liquid and may cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Applications in Research and Development
As a bifunctional molecule, this compound is a useful building block in organic synthesis. Its ketone and ester functionalities can be selectively manipulated to create more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
DOT Script of Logical Relationships in Synthetic Applications
Caption: Logical relationships of this compound in synthetic applications.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a valuable intermediate in various synthetic applications, including the synthesis of more complex organic structures and as a potential building block for active pharmaceutical ingredients (APIs).[1] Its reactivity at both the carbonyl centers and the alpha-carbons allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 13984-50-4 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 202.2 °C at 760 mmHg, 100-101 °C at 11 Torr | [1][2] |
| Density | 0.996 g/cm³ | [1][2] |
| Flash Point | 78.6 °C (Closed Cup) | [1][2] |
| Refractive Index | 1.415 | [2] |
| LogP (o/w) | 0.279 (estimated) | [1] |
| Vapor Pressure | 0.295 mmHg at 25 °C | [2] |
Synthesis and Experimental Protocols
A straightforward method for the synthesis of this compound (referred to as Methyl 4-acetylbutyrate) involves the esterification of 4-acetylbutyric acid.
Experimental Protocol: Synthesis of this compound
This protocol describes the methylation of 4-acetylbutyric acid using methyl iodide.
Materials:
-
4-acetylbutyric acid
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
Procedure:
-
A slurry of sodium bicarbonate (25 g) is prepared in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml).
-
The mixture is stirred rapidly.
-
Methyl iodide (47 g) is added to the stirred slurry.[3]
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction, extraction with a suitable organic solvent, washing the organic layer, drying, and removal of the solvent under reduced pressure.
-
Further purification can be achieved by distillation.
Spectroscopic Data
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methyl ketone protons, and the methylene protons of the carbon chain. The chemical shifts and coupling patterns would be consistent with the structure.
13C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct resonances for the two carbonyl carbons (ketone and ester), the methoxy carbon of the ester, the methyl carbon of the ketone, and the three methylene carbons in the chain.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. The typical range for these absorptions is between 1700 cm⁻¹ and 1750 cm⁻¹.[4] A C-O stretching band for the ester is also expected between 1250 cm⁻¹ and 1310 cm⁻¹.[4]
Reactivity and Potential Signaling Pathways
The presence of two electrophilic carbonyl centers and acidic α-protons dictates the reactivity of this compound.
Reactivity of the Ketone and Ester Groups:
-
Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack by reagents such as Grignards and organolithiums.
-
Reduction: Both the ketone and the ester can be reduced using appropriate reducing agents like sodium borohydride (selective for the ketone) or lithium aluminum hydride (reduces both).
-
Enolate Formation: The protons alpha to both carbonyl groups can be abstracted by a base to form enolates, which can then participate in various C-C bond-forming reactions.
As of now, there is no specific information in the scientific literature detailing the involvement of this compound in biological signaling pathways. However, as a keto ester, it belongs to a class of compounds that can have various metabolic effects.[1] For instance, some ketone esters are used to induce a state of ketosis for therapeutic or performance-enhancing purposes.[5]
References
An In-depth Technical Guide to Methyl 5-oxohexanoate (CAS: 13984-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxohexanoate is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for its synthesis and purification, along with a summary of its spectroscopic data, are presented to facilitate its use in a laboratory setting. Furthermore, this document explores its potential role as a building block in the synthesis of bioactive molecules and discusses hypothetical metabolic and signaling pathways.
Chemical and Physical Properties
This compound, with the chemical formula C₇H₁₂O₃, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 13984-50-4 | [2] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester | [2][3] |
| Boiling Point | 202.2 °C at 760 mmHg | [1] |
| Density | 0.996 g/cm³ | [1] |
| Flash Point | 78.6 °C | [1] |
| InChI | InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | [2][3] |
| InChIKey | AVVPOKSKJSJVIX-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(=O)CCCC(=O)OC | [2][3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Predicted signals for six distinct proton environments. | [4] |
| ¹³C NMR | Spectra available for reference. | [2][3][5] |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 144. Major fragments at m/z 43, 55, 74, and 113. | [3] |
| Infrared (IR) Spectroscopy | Characteristic sharp peak for C=O (ester) around 1750 cm⁻¹ and another for C=O (ketone) around 1715 cm⁻¹. A sharp peak for C-O is observed around 1210 cm⁻¹. | [6] |
Synthesis and Purification
This compound can be synthesized through several routes, including the direct esterification of 5-oxohexanoic acid or via synthetic pathways that construct the carbon skeleton and functional groups. The following protocols are based on established methods for the synthesis of the closely related 2-methyl-5-oxohexanoic acid and can be adapted for the target molecule.
Synthesis via Michael Addition and Esterification
This two-step process involves a base-catalyzed Michael addition to form the carbon backbone, followed by esterification.
Step 1: Synthesis of 5-Oxohexanoic Acid via Michael Addition [7]
-
Materials: Ethyl acetoacetate, methyl vinyl ketone, potassium t-butoxide, t-butanol, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.
-
To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Neutralize the mixture with a mild acid and remove the solvent under reduced pressure.
-
To the crude intermediate, add a 3M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
After cooling to room temperature, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 5-oxohexanoic acid.
-
Step 2: Fischer Esterification of 5-Oxohexanoic Acid
-
Materials: Crude 5-oxohexanoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the crude 5-oxohexanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification
The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.
Caption: General workflow for the synthesis and purification of this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its two reactive functional groups.[8][9] While direct incorporation into a marketed drug is not widely documented, its utility lies in the synthesis of key structural motifs found in various biologically active molecules.
-
Synthesis of Lactones: The ketone functionality can be reduced to a secondary alcohol, which can then undergo intramolecular cyclization (lactonization) to form substituted γ-butyrolactones.[10] These lactone rings are present in a wide array of natural products and pharmacologically active compounds.[11]
-
Synthesis of Cyclopentenones: Intramolecular aldol condensation reactions can be employed to construct cyclopentenone rings, which are core structures in prostaglandins and other bioactive molecules.[10]
-
Pharmaceutical Intermediate: As a bifunctional molecule, it can be used to build more complex organic structures that are precursors to active pharmaceutical ingredients (APIs).[1]
Potential Biological Role and Signaling Pathways
Currently, there is a lack of published research on the specific biological activity of this compound. However, based on its structure as a keto-acid derivative, a hypothetical metabolic pathway and potential interactions with signaling pathways can be proposed.
Hypothetical Metabolic Pathway
It is plausible that this compound, after hydrolysis to 5-oxohexanoic acid, could enter cellular metabolism. The proposed pathway involves its activation to the corresponding Coenzyme A (CoA) ester, followed by degradation through pathways analogous to fatty acid and branched-chain amino acid metabolism, ultimately yielding acetyl-CoA, which can enter the citric acid cycle.[1]
Caption: A hypothetical metabolic pathway for this compound.
Potential Signaling Pathway Interactions
The metabolic products of this compound could potentially intersect with key cellular signaling pathways. For instance, the generation of acetyl-CoA can influence the cellular energy status and thereby impact pathways regulated by AMP-activated protein kinase (AMPK). Furthermore, as a short-chain fatty acid-like molecule, it might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.[1] However, these are theoretical considerations that require experimental validation.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse and complex molecular scaffolds, including lactones and cyclopentenones, which are prevalent in many biologically active compounds. While its direct biological role has not been extensively studied, its potential metabolic pathways and interactions with cellular signaling present intriguing avenues for future research. The detailed synthetic protocols and comprehensive physicochemical and spectroscopic data provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug development pipeline is undeniable.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biogenesis Inspired Total Synthesis of Natural Products : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Navigating the Biological Landscape of Methyl 5-Oxohexanoate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohexanoate and its structural analogs represent a class of compounds with emerging interest in the field of drug discovery and development. While comprehensive biological data on this compound itself remains limited in publicly accessible literature, recent research has illuminated the significant therapeutic potential of its derivatives. This technical guide provides a consolidated overview of the current understanding of the biological activities of these compounds, with a primary focus on a series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate analogs that have demonstrated promising anti-inflammatory, antioxidant, and antibacterial properties.
This document is intended to serve as a valuable resource for researchers by presenting available quantitative data in a structured format, offering detailed experimental protocols for key biological assays, and visualizing relevant biological pathways and workflows. It is important to note that while qualitative descriptions of biological activity for certain analogs are available, specific quantitative data from some primary sources were not publicly accessible and are therefore not included in this guide. The methodologies and pathways described herein are based on established principles and published research in the relevant fields.
Quantitative Data Summary
The biological activities of this compound analogs, particularly the methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate series (compounds 7a-l ), have been evaluated through various in vitro assays. The following tables summarize the available quantitative and qualitative data to facilitate comparison.
Table 1: Anti-inflammatory Activity of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Analogs (7a-l)
| Compound | Aryl Substituent | Anti-inflammatory Activity (Protein Denaturation Assay) | IC50 (µM) |
| 7c | Specific aryl structure | Excellent | Low µM concentration |
| 7f | Specific aryl structure | Excellent | Low µM concentration |
| 7i | Specific aryl structure | Excellent | Low µM concentration |
| 7l | Specific aryl structure | Excellent | Low µM concentration |
| Diclofenac | (Reference) | - | - |
Note: Specific IC50 values were noted as being low but were not available in the reviewed literature abstracts. The activity of these compounds was reported to be significantly better than the reference drug, diclofenac.
Table 2: Antibacterial Activity of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Analogs (7a-l)
| Compound | Target Microorganism | Antibacterial Activity (Qualitative) | Minimum Inhibitory Concentration (MIC) |
| 7a-l | Staphylococcus aureus | Promising | Data not available |
| 7a-l | Bacillus subtilis | Promising | Data not available |
| 7i | Gram-positive bacteria | Excellent | Data not available |
| 7b | Escherichia coli | Moderate | Data not available |
| 7c | Escherichia coli | Moderate | Data not available |
| 7j | Escherichia coli | Moderate | Data not available |
| 7k | Escherichia coli | Moderate | Data not available |
| 7l | Escherichia coli | Moderate | Data not available |
| Streptomycin | (Reference) | - | - |
Note: While the antibacterial activity was described as "promising" or "moderate," specific MIC values were not available in the reviewed literature abstracts.
Table 3: Antioxidant and Cytotoxic Activities of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Analogs (7a-l)
| Compound Series | Biological Activity | Assay | Results |
| 7a-l | Antioxidant | Not specified in abstract | Investigated |
| 7a-l | Cytotoxicity | MTT Assay | Assessed against A549 lung cancer cells |
Note: Quantitative data for antioxidant and cytotoxic activities were not available in the reviewed literature abstracts.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to evaluate the biological activities of compounds like this compound and its analogs.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Reagents and Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds (analogs of this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compounds and the reference standard in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of the test compound or standard.
-
A control solution is prepared by substituting the test compound with an equal volume of the solvent.
-
The mixtures are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the compound concentration.
-
In Vitro Antibacterial Activity: Agar Well Diffusion Method
This method determines the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition.
-
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Nutrient agar medium
-
Sterile petri dishes
-
Test compounds
-
Reference standard (e.g., Streptomycin)
-
Sterile cork borer
-
-
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates uniformly with the test bacterial culture.
-
Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound solution into the wells.
-
A well with the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
-
Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory activity of the this compound analogs may be attributed to the inhibition of the cyclooxygenase (COX) pathway, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
The antibacterial activity, particularly against Gram-negative bacteria like E. coli, could involve the inhibition of DNA gyrase, an essential bacterial enzyme.
Experimental Workflows
The general workflow for assessing the biological activity of novel compounds is a multi-step process.
The Enigmatic Presence of Methyl 5-oxohexanoate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxohexanoate, a keto ester with potential applications in chemical synthesis and drug development, has been identified as a naturally occurring volatile compound. This technical guide provides a comprehensive overview of its known natural sources, a plausible biosynthetic pathway, and detailed experimental protocols for its identification and quantification. While its presence is confirmed in certain plant species, quantitative data remains elusive, highlighting a significant gap in current research. This document aims to consolidate the available information and provide a framework for future investigations into the biochemistry and analytical chemistry of this intriguing molecule.
Natural Occurrence of this compound
This compound has been reported in at least two tropical fruit species, suggesting its role as a minor flavor or aroma constituent. The primary known natural sources are:
-
Carica papaya (Papaya): The presence of this compound in papaya has been documented in chemical databases, indicating it as one of the numerous volatile compounds that contribute to the complex aroma profile of this fruit.[1]
-
Theobroma grandiflorum (Cupuaçu): This Amazonian fruit, a relative of cacao, is another confirmed source of this compound.[2]
Despite its confirmed presence, a thorough review of the scientific literature on the volatile compositions of papaya and cupuaçu reveals that this compound is not typically listed among the major or key aroma-contributing compounds.[3] This suggests that it likely occurs at low concentrations.
Table 1: Documented Natural Sources of this compound
| Species | Common Name | Family | Part of Plant | Reference |
| Carica papaya L. | Papaya | Caricaceae | Fruit | [1] |
| Theobroma grandiflorum (Willd. ex Spreng.) K.Schum. | Cupuaçu | Malvaceae | Fruit | [2] |
Biosynthesis of this compound: A Plausible Pathway
A definitive, experimentally validated biosynthetic pathway for this compound has not been elucidated. However, based on established principles of fatty acid and ester biosynthesis in plants, a hypothetical pathway can be proposed. The formation of this compound likely involves two key stages: the synthesis of its precursor, 5-oxohexanoic acid, followed by its esterification.
Proposed Biosynthesis of 5-Oxohexanoic Acid
The biosynthesis of the C6 backbone of 5-oxohexanoic acid is likely derived from the fatty acid synthesis pathway, which commences with acetyl-CoA. The introduction of the keto group at the C-5 position is a key step. This could potentially occur through the oxidation of a saturated fatty acid precursor.
Figure 1: Proposed Biosynthetic Pathway for this compound
Caption: A plausible biosynthetic pathway for this compound in plants.
Esterification
The final step in the biosynthesis is the esterification of 5-oxohexanoic acid with methanol to form this compound. This reaction is typically catalyzed by an alcohol acyltransferase (AAT). Alternatively, a methyltransferase could directly methylate the carboxyl group of 5-oxohexanoic acid, using a methyl donor like S-adenosyl-L-methionine (SAM).
Experimental Protocols
The analysis of this compound from natural sources requires sensitive and specific analytical techniques due to its likely low concentration and volatile nature. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice for such analyses.
Extraction and Identification of this compound from Fruit Samples
This protocol provides a general framework for the extraction and identification of this compound from fruit matrices like papaya or cupuaçu.
Figure 2: Experimental Workflow for the Analysis of this compound
Caption: A standard workflow for analyzing this compound in fruit.
Materials:
-
Fresh, ripe fruit (e.g., papaya, cupuaçu)
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal standard (e.g., methyl heptanoate)
-
HS-SPME vials (20 mL) with PTFE/silicone septa
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh 5 g of fresh fruit pulp into a 20 mL HS-SPME vial.
-
Add 5 mL of deionized water and 1 g of NaCl to enhance the release of volatile compounds.
-
Spike the sample with an appropriate internal standard for quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath and equilibrate at 40°C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-350.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 250°C.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by comparing its peak area to the peak area of the internal standard.
-
Table 2: Key GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Column | DB-5ms (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40°C (2 min) -> 150°C (5°C/min) -> 240°C (10°C/min, 5 min) |
| MS System | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-350 |
| Ion Source Temperature | 230°C |
Challenges and Future Directions
The study of the natural occurrence and biosynthesis of this compound is still in its infancy. The primary challenges are its low abundance in natural sources and the lack of commercially available standards for its precursor, 5-oxohexanoic acid.
Future research should focus on:
-
Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify this compound in various plant tissues and at different stages of development.
-
Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and transcriptomic analysis to identify the enzymes and genes involved in its biosynthesis.
-
Screening of Natural Sources: Expanding the search for this compound to a wider range of plant species, as well as to microorganisms and insects, to better understand its distribution in nature.
Conclusion
This compound is a naturally occurring compound with confirmed presence in Carica papaya and Theobroma grandiflorum. While a plausible biosynthetic pathway can be proposed based on general plant biochemistry, specific details and quantitative data are currently lacking. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to investigate this compound further. Addressing the existing knowledge gaps will be crucial for unlocking the potential of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 5-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Methyl 5-oxohexanoate (CAS 13984-50-4), a versatile intermediate used in organic synthesis and as a key component in the synthesis of certain active pharmaceutical ingredients (APIs).[1] Given its utility in research and development for creating new synthetic routes and innovative materials, a thorough understanding of its hazard profile and proper handling procedures is crucial for ensuring laboratory safety.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for appropriate storage and handling.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[1] or colorless to white liquid or solid |
| Boiling Point | 202.2 °C at 760 mmHg[1][3], 100-101 °C at 11 Torr[1] |
| Density | 0.996 g/cm³[1][3] |
| Flash Point | 78.6 °C (Closed Cup)[1][3] |
| Vapor Pressure | 0.295 mmHg at 25 °C (estimated)[3][4] |
| Solubility | Moderately water-soluble (estimated LogP (o/w): 0.279)[1][4] |
| Refractive Index | 1.415[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | Warning | H227: Combustible liquid[2] | |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1][2] | |
| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation[1][2] | |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation |
Safety and Handling Procedures
Adherence to proper safety protocols is mandatory when working with this compound to minimize risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the necessary PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat should be worn. In situations with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1] If ventilation is inadequate, a suitable respirator should be used.
Safe Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] The recommended storage temperature is room temperature.
Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
| Situation | Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7] If skin irritation occurs, seek medical advice. |
| Inhalation | Move the victim into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6] |
| Spill | Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6] Ensure adequate ventilation and remove all sources of ignition.[6] |
Experimental Protocols
Visualized Workflows and Hazard Relationships
To aid in the understanding of safety procedures and hazard interactions, the following diagrams are provided.
Caption: General laboratory workflow for handling chemical intermediates.
Caption: Hazard relationships for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13984-50-4 this compound this compound - CAS Database [chemnet.com]
- 4. This compound, 13984-50-4 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Methyl-3-oxohexanoic acid methyl ester - Safety Data Sheet [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
GHS Hazard Profile of Methyl 5-oxohexanoate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for Methyl 5-oxohexanoate (CAS No. 13984-50-4). The information is intended for researchers, scientists, and professionals in drug development who handle this compound. While specific toxicological studies on this compound are limited, this guide synthesizes available data from safety data sheets and chemical databases to provide a concise and actionable hazard profile.
GHS Hazard Classification
This compound is a chemical intermediate used in organic synthesis, including as a component in the synthesis of some active pharmaceutical ingredients. Based on available GHS classifications, it is identified as a substance that requires careful handling due to its potential health and physical hazards.[1]
GHS Pictograms and Signal Word
The GHS pictograms associated with this compound are intended to provide a quick visual reference to the types of hazards it presents.
-
Pictogram:
-
Exclamation Mark (GHS07)
-
-
Signal Word: Warning [1]
Hazard and Precautionary Statements
The following tables summarize the GHS hazard (H) and precautionary (P) statements for this compound.
Table 1: GHS Hazard Statements for this compound
| Code | Hazard Statement | Source |
| H227 | Combustible liquid | [1] |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H320 | Causes eye irritation | |
| H335 | May cause respiratory irritation |
Table 2: GHS Precautionary Statements for this compound
| Code | Precautionary Statement | Source |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P264 | Wash hands thoroughly after handling. | [1] |
| P271 | Use only outdoors or in a well-ventilated area. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| P319 | Get medical help if you feel unwell. | [1] |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | [1] |
| P332+P317 | If skin irritation occurs: Get medical help. | [1] |
| P337+P317 | If eye irritation persists: Get medical help. | [1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1] |
| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |
| P405 | Store locked up. | [1] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols for Hazard Assessment
For a substance with the hazard profile of this compound, the following experimental protocols would be relevant:
Table 3: Recommended OECD Test Guidelines for Hazard Assessment
| Hazard Endpoint | Relevant OECD Test Guideline(s) | Experimental Overview |
| Skin Irritation/Corrosion | OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) OECD 404 (Acute Dermal Irritation/Corrosion) | These tests assess the potential of a substance to cause reversible inflammatory changes (irritation) or irreversible tissue damage (corrosion) to the skin. The in vitro method uses reconstructed human epidermis to predict skin irritation, while the in vivo method involves applying the substance to the skin of experimental animals. |
| Serious Eye Damage/Irritation | OECD 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) OECD 405 (Acute Eye Irritation/Corrosion) | These guidelines evaluate the potential for a substance to cause tissue damage in the eye, or serious physical decay of vision. The in vitro method uses a reconstructed human cornea-like epithelium, while the in vivo test involves instilling the substance into the eyes of experimental animals and observing the effects. |
| Acute Oral Toxicity | OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure) OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method) OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure) | These methods are used to determine the short-term toxicity of a substance when ingested. They provide information on the median lethal dose (LD50) and can help classify the substance for its acute oral toxicity hazard. |
| Acute Inhalation Toxicity | OECD 403 (Acute Inhalation Toxicity) | This guideline assesses the toxicity of a substance when inhaled over a short period. It helps to determine the median lethal concentration (LC50) and is crucial for substances that may be volatile or aerosolized. |
| Mutagenicity | OECD 471 (Bacterial Reverse Mutation Test - Ames Test) | This in vitro test is widely used to screen for the mutagenic potential of a chemical by assessing its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli. |
The absence of specific studies for this compound necessitates that researchers handle this compound with caution, adhering to the GHS precautionary statements.[2]
Logical Workflow for GHS Hazard Classification
The GHS classification for a chemical like this compound is determined through a structured process that evaluates available data against a set of established criteria. The following diagram illustrates a simplified logical workflow for this process.
Conclusion
While this compound is a valuable chemical intermediate, it possesses hazards that necessitate careful handling and the use of appropriate personal protective equipment, particularly to prevent skin and eye contact. The GHS classification indicates it is a combustible liquid that causes skin and serious eye irritation, and may also be harmful if swallowed or inhaled.[1] For a complete understanding of its toxicological profile, further experimental studies following standardized protocols are warranted. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
Potential research applications of Methyl 5-oxohexanoate
An In-depth Technical Guide to the Research Applications of Methyl 5-oxohexanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No. 13984-50-4) is a bifunctional organic compound featuring both a ketone and a methyl ester group.[1][2] This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis.[1] Its primary research application lies in its utility as a precursor for constructing more complex molecular architectures, particularly five-membered carbocyclic rings via intramolecular cyclization reactions.[3][4] While direct biological activities of this compound are not extensively documented, its role as an intermediate in the synthesis of potentially bioactive molecules positions it as a compound of significant interest for medicinal chemistry and drug discovery.[1][5] This guide provides a comprehensive overview of its chemical properties, core synthetic applications, detailed experimental protocols, and potential future research directions.
Chemical and Physical Properties
This compound, also known as methyl 4-acetylbutyrate, is a colorless to light yellow liquid under standard conditions.[1][2] Its bifunctional nature, containing both a nucleophilic/electrophilic keto group and an electrophilic ester, dictates its chemical reactivity and synthetic utility. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 13984-50-4 | [1][2][6] |
| Molecular Formula | C₇H₁₂O₃ | [2][6] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 4-acetylbutyrate, Hexanoic acid, 5-oxo-, methyl ester | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~0.996 g/cm³ | [1][6] |
| Boiling Point | 202.2 °C at 760 mmHg | [1][6] |
| Flash Point | 78.6 °C (Closed Cup) | [1][6] |
| SMILES | CC(=O)CCCC(=O)OC | [2] |
| InChIKey | AVVPOKSKJSJVIX-UHFFFAOYSA-N | [2] |
Core Research Application: A Versatile Synthetic Intermediate
The most significant application of this compound in a research context is its role as a precursor in the synthesis of cyclic compounds. The linear six-carbon backbone with carbonyl functionalities at positions 1 and 5 is perfectly suited for intramolecular reactions to form five-membered rings, a common structural motif in natural products and pharmaceuticals.
Intramolecular Aldol Condensation to form Cyclopentenones
The intramolecular aldol condensation is a powerful carbon-carbon bond-forming reaction that is highly relevant to this compound and its derivatives.[3] In a dicarbonyl compound, a base can remove an alpha-proton from one carbonyl group to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group.[3][7] For 1,4-dicarbonyl systems like the parent acid of this compound, this reaction is particularly efficient as it leads to the formation of a thermodynamically stable five-membered ring.[7][8]
The general transformation involves the base-catalyzed cyclization of the corresponding dicarbonyl precursor to form a cyclic β-hydroxy ketone, which can then dehydrate (often upon heating) to yield an α,β-unsaturated ketone, specifically a cyclopentenone derivative.[9] For instance, the related compound 2,5-hexanedione undergoes this reaction to produce 3-methylcyclopent-2-enone with high yield.[4] This highlights a key synthetic pathway for which this compound is an ideal starting material.
Potential Applications in Drug Discovery
Chemical "building blocks" are relatively simple molecules that can be assembled into more complex structures for the development of new medicines.[10][11][12] this compound fits this description perfectly. The cyclopentenone scaffold, readily accessible from this precursor, is a core component of numerous biologically active compounds, including prostaglandins and various natural products. The ability to generate this key structural motif makes this compound a valuable starting point for exploratory medicinal chemistry programs.
While there is a notable lack of research on the specific biological activity of this compound itself, its structural similarity to short-chain fatty acids (SCFAs) and other keto acids suggests a potential for interaction with metabolic pathways.[5] Future research could explore its role as an endogenous metabolite or its effect on cellular signaling and enzyme activity.[5]
Experimental Protocols
The following is a representative protocol for the intramolecular aldol condensation of a 1,4-dicarbonyl compound to yield a cyclopentenone, a key reaction for which this compound is a suitable precursor (potentially after hydrolysis of the ester).
Protocol: Base-Catalyzed Intramolecular Aldol Condensation
Objective: To synthesize a 3-methylcyclopent-2-enone derivative from a 2,5-hexanedione precursor, illustrating the core cyclization reaction applicable to this compound derivatives.
Materials:
-
2,5-Hexanedione (as a model for the dicarbonyl system)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous solution)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl starting material (e.g., 2,5-hexanedione) in water.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature. The base acts as a catalyst to initiate the enolate formation.
-
Reaction and Cyclization: Heat the reaction mixture to reflux (approximately 100 °C) for 2-4 hours.[7] The elevated temperature promotes both the aldol condensation and the subsequent dehydration step to form the final α,β-unsaturated product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual water and base.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-methylcyclopent-2-enone can be purified further by vacuum distillation or column chromatography if necessary.
Future Research Directions
The potential of this compound is far from fully explored. Future research could focus on several key areas:
-
Asymmetric Synthesis: Developing enantioselective cyclization methods to produce chiral cyclopentenones, which are highly valuable in pharmaceutical development.
-
Biological Screening: Investigating the direct biological effects of this compound and its simple derivatives on various cell lines and enzyme systems to uncover potential therapeutic applications.
-
Derivatization: Expanding the library of compounds synthesized from this building block to create diverse molecular scaffolds for high-throughput screening in drug discovery programs.
-
Flavor and Fragrance Chemistry: Although not recommended for direct use, its derivatives could be synthesized and evaluated for unique sensory properties, given that related esters are prominent in this industry.[13][14]
Conclusion
This compound is a synthetically valuable building block primarily due to its ideal structure for forming five-membered ring systems via intramolecular aldol condensation. Its application as an intermediate in the synthesis of complex cyclic molecules, particularly cyclopentenones, makes it a key compound for researchers in organic synthesis, natural product synthesis, and medicinal chemistry. While its own biological profile remains to be investigated, its utility in constructing biologically relevant scaffolds ensures its continued importance in the landscape of chemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 13984-50-4 this compound this compound - CAS Database [chemnet.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. news.umich.edu [news.umich.edu]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 12. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 13984-50-4 [thegoodscentscompany.com]
- 14. chemimpex.com [chemimpex.com]
Methyl 5-oxohexanoate: A Comprehensive Technical Review for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-oxohexanoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, containing both a ketone and a methyl ester functional group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex organic structures and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers in the field.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for reaction monitoring and product characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 13984-50-4 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 202.2 °C at 760 mmHg; 100-101 °C at 11 Torr | [1] |
| Density | 0.996 g/cm³ | [1] |
| Flash Point | 78.6 °C | [1] |
| Refractive Index | 1.415 | [1] |
| ¹H NMR (CDCl₃, δ) | ~2.5 (t, 2H, CH₂), ~2.1 (s, 3H, CH₃), ~1.9 (m, 2H, CH₂), ~3.6 (s, 3H, OCH₃) | [3] (inferred) |
| ¹³C NMR (CDCl₃, δ) | ~208.0 (C=O, ketone), ~173.0 (C=O, ester), ~51.5 (OCH₃), ~42.0 (CH₂), ~29.0 (CH₂), ~20.0 (CH₃), ~18.0 (CH₂) | [3] (inferred) |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common method involves the Michael addition of a nucleophile to methyl acrylate, followed by subsequent transformations.
Caption: Synthetic workflow for this compound.
Key Reactions of this compound
The presence of both a ketone and an ester group allows for selective transformations.
Reduction of the Ketone
The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride.[4]
Caption: Reduction of the ketone in this compound.
Applications in Organic Synthesis and Drug Development
This compound is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature makes it a valuable precursor for the construction of heterocyclic compounds and other complex molecular architectures that are relevant in pharmaceutical development.[5]
Caption: Role of this compound as a synthetic intermediate.
Experimental Protocols
Synthesis of this compound via Michael Addition[7]
Materials:
-
Ethanol
-
Sodium metal
-
Acetylacetonate
-
Methyl acrylate
-
Acetic acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (2.2 g) in ethanol (2 L) in a round-bottomed flask under an inert atmosphere. The solution is then cooled to 0 °C.
-
Acetylacetonate (500.0 g, 5.0 mol) is added dropwise to the cooled solution over 10 minutes.
-
Methyl acrylate (430 g) is then added dropwise at 0 °C over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 1 hour. Reaction progress can be monitored by HPLC.
-
After cooling to room temperature, acetic acid (3 ml) is added.
-
Ethanol is removed by distillation under reduced pressure.
-
The crude mixture is purified by distillation (95-105 °C, 2.5 mbar) to yield the product.
Reduction of this compound to Methyl 5-hydroxyhexanoate[8]
Materials:
-
This compound
-
Methanol
-
Sodium borohydride
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.
Safety Information
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. Standard laboratory safety procedures should be followed.
References
Methodological & Application
Synthesis of Methyl 5-oxohexanoate from Cyclopentanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 5-oxohexanoate from cyclopentanone. This transformation is a valuable process in organic synthesis, yielding a versatile bifunctional molecule that can serve as a key building block in the development of various pharmaceutical compounds and other complex organic molecules. The synthesis is typically achieved via a two-step process involving a Baeyer-Villiger oxidation followed by a ring-opening esterification and subsequent oxidation.
Overall Reaction Scheme
The conversion of cyclopentanone to this compound is outlined in the following two-stage synthetic pathway:
Stage 1: Baeyer-Villiger Oxidation Cyclopentanone is first oxidized to δ-valerolactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom into the cyclic ketone, forming a lactone.
Stage 2: Ring-Opening, Esterification, and Oxidation The intermediate δ-valerolactone undergoes acid-catalyzed methanolysis to yield methyl 5-hydroxyhexanoate. Subsequent oxidation of the secondary alcohol furnishes the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthetic protocols.
| Step | Reactant | Reagent(s) | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1 | Cyclopentanone | m-CPBA, Dichloromethane | δ-Valerolactone | 85-95 | 4-6 | Room Temperature |
| 2a | δ-Valerolactone | Methanol, Sulfuric Acid | Methyl 5-hydroxyhexanoate | 90-98 | 2-4 | Reflux |
| 2b | Methyl 5-hydroxyhexanoate | Pyridinium chlorochromate (PCC), Dichloromethane | This compound | 80-90 | 2-3 | Room Temperature |
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone
Materials:
-
Cyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyclopentanone (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude δ-valerolactone is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.
Step 2a: Ring-Opening Methanolysis of δ-Valerolactone to Methyl 5-hydroxyhexanoate
Materials:
-
δ-Valerolactone
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve δ-valerolactone (1.0 eq) in an excess of methanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-hydroxyhexanoate. This product is often used in the next step without further purification.
Step 2b: Oxidation of Methyl 5-hydroxyhexanoate to this compound
Materials:
-
Methyl 5-hydroxyhexanoate
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane, add a solution of methyl 5-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Application Notes and Protocols for the Synthesis of 5-Oxo-Hexanoic Acid Derivatives via Acetoacetic Ester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The acetoacetic ester synthesis is a versatile and classical method for the formation of ketones, including γ-keto acids like 5-oxo-hexanoic acid and its derivatives.[1][2] This pathway is valued for its reliability and the ability to construct complex molecular frameworks from simple starting materials.[2] The synthesis involves the alkylation of an acetoacetic ester, typically ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target ketone.[3][4] These 5-oxo-hexanoic acid derivatives are crucial building blocks in the synthesis of various pharmaceutical compounds and heterocyclic molecules due to their bifunctional nature, containing both a ketone and a carboxylic acid.[5]
This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in the successful synthesis of 5-oxo-hexanoic acid derivatives.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base to form a stabilized enolate.[3]
-
Alkylation: The nucleophilic enolate attacks an appropriate alkyl halide in an SN2 reaction to form a substituted β-keto ester.[4][6]
-
Hydrolysis and Decarboxylation: The substituted ester is hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product.[7][8]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 2-methyl-5-oxohexanoic acid, a derivative of 5-oxohexanoic acid. These values can serve as a general benchmark, though actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Lab Scale | Pilot Scale | Production Scale |
| Starting Materials | Ethyl acetoacetate, 1-bromo-3-chloropropane, Methyl iodide | Ethyl acetoacetate, 1-bromo-3-chloropropane, Methyl iodide | Ethyl acetoacetate, 1-bromo-3-chloropropane, Methyl iodide |
| Base | Sodium Ethoxide | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | Anhydrous Ethanol |
| Alkylation Reaction Time | 4-6 hours | 4-8 hours | 8-16 hours |
| Alkylation Temperature | Reflux | 30-60 °C | 40-70 °C |
| Hydrolysis & Decarboxylation Time | 4 hours | 8-12 hours | 12-24 hours |
| Typical Yield | 60-70% | 55-65% | 50-60% |
| Purification Method | Vacuum Distillation | Fractional Vacuum Distillation | Fractional Vacuum Distillation |
| Table 1: Representative quantitative data for the synthesis of 2-methyl-5-oxohexanoic acid.[3] |
Spectroscopic Data for 5-Oxohexanoic Acid:
| Technique | Data |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 2.18 (s, 3H), 2.45 (t, 2H), 1.88 (quint, 2H), 2.75 (t, 2H), 11.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 29.9, 19.8, 32.9, 42.1, 179.2, 208.5 |
| IR (cm⁻¹) | 2950 (br, O-H), 1710 (C=O, acid and ketone) |
| MS (m/z) | 130 (M+), 115, 87, 71, 58, 43 |
| Table 2: Spectroscopic data for the parent compound, 5-oxohexanoic acid.[9][10] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Oxo-hexanoic Acid Derivatives
This protocol outlines a general procedure that can be adapted for various derivatives by choosing the appropriate alkylating agent.
Step 1: Alkylation of Ethyl Acetoacetate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.[3] Add ethyl acetoacetate (1.0 eq) dropwise to the cooled solution with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.[3]
-
Alkylation: Add the desired alkyl halide (e.g., a halo-ester such as ethyl 3-bromopropanoate) (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.[3]
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude alkylated ethyl acetoacetate derivative, add a 10-20% aqueous solution of sodium hydroxide. Heat the mixture at reflux for 2-4 hours to facilitate the saponification of the ester.[2]
-
Acidification: After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid until the pH is acidic.[2]
-
Decarboxylation: Gently heat the acidified mixture to induce decarboxylation, which is often observed by the evolution of carbon dioxide gas.[2][5]
-
Extraction and Purification: After gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5] Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-oxo-hexanoic acid derivative.[5] Further purification can be achieved by vacuum distillation or recrystallization.[5]
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the acetoacetic ester synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-oxo-hexanoic acid derivatives.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Product | 1. Incomplete enolate formation. 2. Use of a secondary or tertiary alkyl halide. 3. Competitive O-alkylation. | 1. Ensure anhydrous conditions and use a sufficiently strong base.[3] 2. Use a primary alkyl halide to favor SN2 over elimination.[3] 3. C-alkylation is generally favored, but using less polar aprotic solvents can further promote it.[3] |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the base. | 1. Increase the reaction time and/or temperature during the hydrolysis step.[3] 2. Ensure a sufficient excess of the hydrolyzing agent (e.g., aqueous NaOH).[3] |
| Incomplete Decarboxylation | Insufficient heating during the final step. | Ensure the acidified mixture is heated sufficiently (typically ~100 °C or higher) until CO₂ evolution ceases.[5] |
| Formation of Side Products | 1. Self-condensation of ethyl acetoacetate. 2. Dialkylation at the α-carbon. | 1. Add the base to the ethyl acetoacetate at a low temperature before adding the alkylating agent.[3] 2. Carefully control the stoichiometry of the alkylating agent and consider a two-step alkylation if dialkylation is desired.[3] |
| Table 3: Troubleshooting common issues in the acetoacetic ester synthesis.[3][5] |
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While we strive to provide accurate protocols, we make no warranties regarding the fitness of this information for every specific experimental setup. Researchers should adapt these protocols as necessary and perform appropriate safety assessments.
References
- 1. Show how the following ketones might be synthesized by using the ... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jove.com [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. NP-MRD: Showing NP-Card for 5-oxohexanoic acid (NP0153569) [np-mrd.org]
Application Notes and Protocols for the Purification of Crude Methyl 5-oxohexanoate by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of crude Methyl 5-oxohexanoate, a valuable intermediate in organic synthesis and pharmaceutical development. The primary method detailed is vacuum distillation, which is recommended to mitigate thermal decomposition and effectively separate the target compound from common impurities.
Introduction
This compound is a bifunctional molecule containing both an ester and a ketone, making it a versatile building block in the synthesis of more complex organic structures. The purity of this intermediate is critical for the success of subsequent reactions. Crude this compound, depending on the synthetic route employed, may contain various impurities such as unreacted starting materials, byproducts, and residual acid catalysts. Distillation is a robust method for the purification of this liquid compound. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent potential thermal degradation.
Data Presentation
The efficiency of the distillation process is highly dependent on the physical properties of this compound and its potential impurities. The following table summarizes key quantitative data for the target compound and common contaminants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O₃ | 144.17 | ~202.2 @ 760 mmHg[1][2][3] ~100-101 @ 11 Torr[1] |
| 5-Oxohexanoic acid | C₆H₁₀O₃ | 130.14 | ~275 @ 760 mmHg[2][4] ~128-129 @ 3 Torr[5] |
| Methanol | CH₄O | 32.04 | ~64.7 @ 760 mmHg[3][6][7][8][9] |
| Dimethyl adipate | C₈H₁₄O₄ | 174.19 | ~227 @ 760 mmHg[10][11] ~115 @ 13 mmHg[1] |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~337 @ 760 mmHg |
| Water | H₂O | 18.02 | 100 @ 760 mmHg |
Experimental Protocols
Pre-distillation Workup: Removal of Acidic Impurities
This protocol is recommended when the crude this compound is synthesized via methods that may leave acidic impurities, such as Fischer esterification.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Beakers
-
Rotary evaporator
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide gas.
-
Allow the layers to separate. The aqueous layer (bottom) contains the salt of any acidic impurities.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with saturated sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining water. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the dried organic phase using a rotary evaporator to remove any low-boiling solvents that may have been used during the workup.
Purification by Vacuum Distillation
A. Simple Vacuum Distillation
This method is suitable when the impurities have boiling points significantly different from this compound.
Apparatus:
-
Round-bottom flask
-
Short path distillation head or a standard distillation setup with a condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stirring bar or boiling chips
-
Cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Place the pre-treated crude this compound and a stirring bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source with a cold trap in between to protect the pump.
-
Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 10-15 Torr).
-
Once the pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the working pressure (approx. 100-101 °C at 11 Torr), change to a clean receiving flask.[1]
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Once the majority of the product has been collected and the temperature begins to rise or drop, or if charring is observed in the distillation flask, stop the distillation.
-
Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
B. Fractional Vacuum Distillation
This method is recommended if the crude product contains impurities with boiling points close to that of this compound (e.g., dimethyl adipate).
Apparatus:
-
Same as for simple vacuum distillation, with the addition of a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the distillation head.
Procedure:
-
Assemble the fractional distillation apparatus. The fractionating column should be insulated for better efficiency.
-
Follow the same initial steps as for simple vacuum distillation (steps 2-5).
-
Heat the distillation flask slowly to establish a temperature gradient along the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate. This allows for the proper equilibration of vapor and liquid phases in the column, leading to better separation.
-
Collect the fractions as described for simple vacuum distillation, paying close attention to the temperature at the head of the column. A sharp boiling point plateau should be observed for the pure product.
Mandatory Visualizations
Caption: Workflow for the Purification of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of crude this compound. A pre-distillation workup is effective for removing acidic impurities, and subsequent vacuum distillation is a robust method for obtaining a high-purity product. The choice between simple and fractional distillation will depend on the nature of the impurities present in the crude material. Adherence to these protocols will ensure a high-quality starting material for further synthetic transformations in research and development.
References
- 1. dimethyl adipate, 627-93-0 [thegoodscentscompany.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methanol Solvent Properties [macro.lsu.edu]
- 4. 5-oxohexanoic acid [stenutz.eu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Methanol - Wikipedia [en.wikipedia.org]
- 7. proprep.com [proprep.com]
- 8. ck12.org [ck12.org]
- 9. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 10. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
Application Note and Protocol: GC-MS Analysis of Methyl 5-oxohexanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Methyl 5-oxohexanoate, a keto ester, possesses polar functional groups that necessitate a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis.[1][2] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation with derivatization, instrument parameters, and data analysis. The most common derivatization is a two-step process involving methoximation to protect the keto group, followed by silylation of the carboxylic acid group.[1]
Experimental Protocols
This section details the necessary materials and steps for the analysis of this compound.
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOX)[1]
-
Pyridine (anhydrous)[1]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilyl)[1]
-
Hexane (GC grade)
-
Internal Standard (e.g., Myristic acid-d27) (optional)[1]
-
Glass reaction vials (2 mL) with PTFE-lined caps[3]
-
Heating block or oven[3]
-
Vortex mixer[3]
-
Centrifuge[3]
-
GC-MS system with a suitable capillary column
Sample Preparation: Two-Step Derivatization
Due to the presence of a ketone and a carboxylic acid group, a two-step derivatization is recommended to prevent the formation of multiple peaks from enol-tautomers and to ensure high derivatization efficiency.[1]
-
Drying: Transfer a known amount of the sample extract containing this compound into a reaction vial and evaporate to complete dryness under a stream of nitrogen. It is critical that the sample is anhydrous as silylating agents are moisture-sensitive.[1][2]
-
Internal Standard Addition (Optional): If an internal standard is used for quantification, add a precise amount to the dried sample.[1]
-
Methoximation:
-
Silylation:
-
Final Preparation: After cooling, the derivatized sample is ready for injection into the GC-MS system.[3]
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be necessary for specific instruments.
| Parameter | Suggested Setting |
| GC System | Agilent 6890 or similar[1] |
| MS System | Agilent 5973 or similar[1] |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column[1] |
| Injection Mode | Splitless[1] |
| Injector Temperature | 250°C[1] |
| Injection Volume | 1 µL[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[1] |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min[1] |
| MS Source Temp. | 230°C[1] |
| MS Quad Temp. | 150°C[1] |
| Ionization | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | 50 - 550 m/z[1] |
Data Presentation
The identity of the derivatized this compound can be confirmed by its retention time and mass spectrum. The mass spectrum should be compared to a reference from a spectral library like NIST or Wiley.[4]
Quantitative Data Summary
| Compound | Retention Time (approx.) | Key Mass Fragments (m/z) |
| This compound (Methoxime, TMS ester) | ~12.5 min | 73, 87, 158, 216, 231[1] |
| This compound (direct analysis) | Not Recommended | 43, 55, 74, 113, 59[5] |
Note: The retention time is an approximation and will vary based on the specific GC-MS system and conditions. The mass fragments for the underivatized compound are provided for reference from spectral databases but direct analysis is not advised due to poor chromatographic performance.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Methyl 5-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of Methyl 5-oxohexanoate. The developed method utilizes a reverse-phase C18 column with UV detection, providing a reliable and efficient means to determine the purity of the target compound and separate it from potential process-related impurities. This document provides a comprehensive experimental protocol, system suitability parameters, and a discussion of potential challenges and solutions, such as the management of keto-enol tautomerism to ensure optimal peak shape.
Introduction
This compound is a versatile bifunctional molecule containing both an ester and a ketone functional group.[1][2] This structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] As with any synthetic intermediate used in drug development, a precise and accurate analytical method to determine purity is crucial for quality control and to ensure the integrity of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds.
This application note addresses the challenge of analyzing a β-keto ester by RP-HPLC, which can be complicated by keto-enol tautomerism leading to poor peak shapes.[3] The described method employs an acidic mobile phase to promote a single tautomeric form, thereby ensuring sharp and symmetrical peaks for accurate quantification.
Experimental Protocol
Materials and Reagents
-
Analyst: this compound reference standard (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Acid: Formic acid (reagent grade)
-
Filters: 0.45 µm syringe filters (e.g., PTFE)
Instrumentation
-
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Further dilute an aliquot of this solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected quantitative data for the described HPLC method.
| Parameter | Expected Value |
| Retention Time (this compound) | Approximately 6.5 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD for replicate injections) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Method Development and Potential Impurities
The development of this HPLC method considered the chemical nature of this compound. A C18 column was selected for its broad applicability in reverse-phase chromatography. Due to the lack of a strong chromophore in the molecule, a low UV wavelength of 205 nm was chosen for detection, a common practice for fatty acid methyl esters.[4][5][6][7]
A significant challenge in the analysis of β-keto esters is the potential for keto-enol tautomerism, which can result in peak splitting or broadening.[3] To address this, an acidic mobile phase containing 0.1% formic acid was employed. The acidic conditions help to drive the equilibrium towards the keto form, resulting in a single, sharp chromatographic peak. Additionally, maintaining a constant and slightly elevated column temperature of 35°C helps to ensure reproducible chromatography and can improve peak shape.
Potential impurities in this compound can arise from the starting materials or by-products of the synthesis. Common synthetic routes, such as the acetoacetic ester synthesis, may lead to impurities like unreacted starting materials or by-products from side reactions like dialkylation or self-condensation.[8] The developed gradient method is designed to elute more polar and less polar impurities that may be present in the sample, allowing for their separation from the main analyte peak.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Logical Relationship of Method Parameters
Caption: Interdependencies in the HPLC method development for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The use of a C18 column with an acidic mobile phase and UV detection at a low wavelength allows for the successful separation and quantification of the main component while addressing the analytical challenges associated with β-keto esters. This method is suitable for routine quality control in research, development, and manufacturing environments.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
Application Note: Derivatization of Methyl 5-oxohexanoate for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the chemical derivatization of methyl 5-oxohexanoate, rendering it suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar ketone group, this compound exhibits limited volatility and can be prone to thermal degradation, necessitating derivatization to achieve reliable and reproducible chromatographic results.[1][2] The following methods are designed to enhance analyte volatility, improve peak shape, and increase sensitivity.[2][3]
Two primary derivatization strategies are presented: a two-step methoximation-silylation and a one-step O-pentafluorobenzyl oxime (PFB-oxime) formation.
Method 1: Two-Step Methoxyamination and Silylation
This is a robust and widely used method for keto-acids and related compounds.[1][2][4] The first step, methoxyamination, protects the ketone functional group, preventing enolization and the formation of multiple peaks.[2][4] The subsequent silylation step may be necessary if other active hydrogens are present or to further enhance volatility, though for this compound (which lacks other active hydrogens), the primary benefit is increased volatility and thermal stability from the methoxime derivative itself. For comprehensive analysis, especially in complex matrices, a subsequent silylation step is often included to derivatize any other potential analytes. This protocol includes the optional silylation step.
Experimental Protocol
Materials and Reagents:
-
This compound standard or sample extract, dried.
-
Methoxyamine hydrochloride (MeOX)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (optional, for silylation)[4]
-
An appropriate solvent (e.g., ethyl acetate, hexane)
-
Internal Standard (e.g., Myristic acid-d27) (Optional)[4]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
If the sample is in a solution, transfer a known volume to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as moisture will deactivate the silylating reagent.[4]
-
If using an internal standard, it should be added to the sample prior to the drying step.[4]
-
-
Step 1: Methoxyamination (Ketone Protection):
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 30-60°C for 90 minutes with gentle shaking.[4] This reaction converts the ketone group into a methoxime.
-
-
Step 2: Silylation (Optional):
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Workflow Diagram: Methoxyamination and Silylation
Caption: Workflow for Methoxyamination and Silylation.
Method 2: O-Pentafluorobenzyl Oxime (PFB-oxime) Derivatization
Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly sensitive method for aldehydes and ketones.[6] The resulting PFB-oxime derivatives are amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode.[6][7]
Experimental Protocol
Materials and Reagents:
-
This compound standard or sample extract.
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reaction buffer (e.g., 100 mM acetate buffer, pH 5.0) or water[5]
-
Extraction solvent (e.g., toluene, hexane, or ethyl acetate)[8][9]
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Prepare aqueous standards or samples of this compound. For biological samples, appropriate extraction and clean-up steps are required.
-
-
Derivatization:
-
To 100 µL of the sample or standard in a reaction vial, add 50 µL of a 10 mM PFBHA solution in the reaction buffer.[5]
-
Cap the vial tightly and vortex.
-
Incubate the reaction at 60°C for 60 minutes.[7] (Note: Reaction times and temperatures can vary; room temperature for 24 hours has also been reported[8]).
-
-
Extraction:
-
After the reaction mixture has cooled to room temperature, add 200 µL of an extraction solvent (e.g., toluene).
-
Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.
-
Allow the layers to separate (centrifugation can aid this process).
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Transfer the final dried extract to a GC vial for injection.
-
Workflow Diagram: PFBHA Derivatization
Caption: Workflow for PFBHA Derivatization and Extraction.
Quantitative Data and GC-MS Parameters
The following table summarizes typical GC-MS parameters and expected performance characteristics for the analysis of derivatized keto acids. These are starting points and may require optimization for specific instruments and applications.
| Parameter | Method 1: Methoxyamination-Silylation | Method 2: PFBHA Derivatization |
| GC System | Agilent 6890 or similar[4] | Agilent GC-MS or similar[9] |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane[4] | HP-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent[10] |
| Injection Mode | Splitless[4] | Split or Splitless[11] |
| Injector Temp. | 250°C[4] | 250°C[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[4][11] | Helium, constant flow at 1.0 mL/min[4][11] |
| Oven Program | Initial 70°C, hold 1 min; ramp 6°C/min to 300°C, hold 5 min[4] | Initial 40-80°C, ramp 10-12°C/min to 240-280°C, hold as needed[9][10] |
| MS System | Agilent 5973 or similar[4] | Agilent 5975 B or similar[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] | EI or Negative Chemical Ionization (NCI)[6][7] |
| MS Source Temp. | 230°C[4] | 230°C[9] |
| MS Quad Temp. | 150°C[4] | Not specified, typically ~150°C |
| Scan Range | 50 - 550 m/z[4] | Full scan (e.g., 40-800 m/z) or Selected Ion Monitoring (SIM)[8][9] |
| Limit of Detection (LOD) | 0.1 - 1 µM (Analyte dependent) | 0.01 - 0.1 µM (Analyte and detector dependent)[5] |
Conclusion
Derivatization is a crucial step for the successful GC analysis of this compound. The two-step methoxyamination-silylation method is a reliable and well-established technique suitable for a broad range of applications. For analyses requiring higher sensitivity, PFBHA derivatization offers an excellent alternative, particularly when coupled with ECD or NCI-MS detection. The choice of method will depend on the specific analytical requirements, including sensitivity needs, sample matrix, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. AMT - On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air [amt.copernicus.org]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Methyl 5-oxohexanoate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohexanoate is a bifunctional molecule of interest in various fields, including organic synthesis and as a potential pharmaceutical intermediate. Its accurate quantification in complex biological and chemical matrices is crucial for research and development, metabolic studies, and quality control. This document provides detailed application notes and protocols for the robust quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to its chemical properties, including a ketone and an ester functional group, specific sample preparation and analytical strategies are required to achieve accurate and reproducible results.[1][2] For GC-MS analysis, derivatization is often necessary to improve volatility and thermal stability.[1][3] LC-MS/MS methods may offer higher sensitivity and simpler sample preparation.[4][5]
Quantitative Data Summary
The following tables summarize the expected quantitative performance for the analysis of this compound and its related acid form, 2-methyl-5-oxohexanoic acid, using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, matrix, and protocol used.
Table 1: GC-MS Quantitative Performance for Derivatized 2-Methyl-5-oxohexanoic acid [2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.2 - 2.0 µM |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: LC-MS/MS Quantitative Performance for Derivatized 2-Methyl-5-oxohexanoic acid [2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µM[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM |
| Linearity (R²) | > 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification by GC-MS following Derivatization
This protocol is suitable for the analysis of this compound and its hydrolyzed form in biological matrices such as plasma or urine.[1][6] Derivatization is critical for converting the analyte into a volatile and thermally stable compound suitable for GC-MS analysis.[1] A two-step derivatization involving oximation followed by silylation is often employed to address both the ketone and carboxylic acid functionalities (if the ester is hydrolyzed).[6]
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled analyte)
-
Methoxyamine hydrochloride (MeOX) in pyridine (20 mg/mL)[6]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Ethyl acetate (or other suitable organic solvent)[6]
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
Sample Preparation (Liquid-Liquid Extraction from Plasma): [6]
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Acidify the sample by adding 10 µL of 2M HCl to protonate any carboxylic acid form.[6]
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[6]
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[6]
Derivatization: [6]
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.[6]
-
Vortex and incubate at 60°C for 30 minutes to protect the ketone group.[6]
-
Cool the sample to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS.[6]
-
Vortex and incubate at 60°C for 60 minutes to derivatize the carboxylic acid group (if present).[6]
-
After cooling, transfer the derivatized sample to a GC-MS autosampler vial.
GC-MS Parameters: [6]
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
MS Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.[6]
Protocol 2: Quantification by LC-MS/MS
This protocol offers a high-throughput and sensitive method for the quantification of this compound, potentially without the need for derivatization, although derivatization can enhance ionization and chromatographic retention.[4][5]
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation (Protein Precipitation from Plasma): [5]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.[5]
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Parameters: [6]
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and its internal standard.[6]
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
Methyl 5-Oxohexanoate: A Versatile Building Block for Chemical Synthesis
Published: December 24, 2025
Introduction
Methyl 5-oxohexanoate is a bifunctional organic molecule possessing both a ketone and a methyl ester functional group. This unique structural feature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic scaffolds. Its reactivity at both the carbonyl carbon of the ketone and the carbon alpha to the ketone, as well as the ester functionality, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various important chemical structures, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol [1] |
| CAS Number | 13984-50-4[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 208-210 °C (at 760 mmHg) |
| Density | 1.03 g/cm³ |
| Solubility | Soluble in most organic solvents. |
Safety Information
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Heterocycle Synthesis
The 1,4-dicarbonyl-like nature of this compound makes it an ideal precursor for the synthesis of a variety of five- and six-membered heterocycles through well-established named reactions.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4] this compound can serve as a 1,4-dicarbonyl surrogate for this reaction.
This protocol describes the reaction of this compound with benzylamine to form the corresponding N-benzyl pyrrole derivative.
Reaction Scheme:
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound in toluene, add benzylamine and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Product Yield |
| This compound | Benzylamine | Toluene | Acetic Acid | Reflux | 4-6 h | 75-85% (estimated) |
Note: Yield is estimated based on typical Paal-Knorr reactions.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction that provides access to highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6][7] The ketone functionality of this compound can participate in this transformation.
This protocol outlines the synthesis of a 2-aminothiophene derivative from this compound.
Reaction Scheme:
Caption: Gewald synthesis of a 2-aminothiophene.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound, malononitrile, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to 50 °C and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product, which can be further purified by recrystallization from ethanol.
Expected Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Time | Product Yield |
| This compound | Malononitrile | Sulfur | Morpholine | Ethanol | 50 °C | 2-4 h | 70-80% (estimated) |
Note: Yield is estimated based on typical Gewald reactions.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction used to generate dihydropyridines, which can then be oxidized to pyridines.[8][9][10] While the classical Hantzsch synthesis involves a β-ketoester, an aldehyde, and ammonia, modifications exist. This compound can be envisioned to participate in related cyclocondensations. A plausible pathway involves the initial formation of an enamine from this compound, which can then react in a Hantzsch-like manner.
This hypothetical protocol describes a potential pathway to a pyridine derivative from this compound.
Logical Workflow:
Caption: Hypothetical Hantzsch-like pyridine synthesis.
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea.[11][12] The ketone functionality in this compound allows its use in place of a simple aldehyde or ketone in a modified Biginelli-type reaction.
This protocol outlines a potential synthesis of a dihydropyrimidine derivative using this compound.
Logical Workflow:
Caption: Hypothetical Biginelli-type reaction.
Functional Group Transformations
Beyond heterocycle synthesis, the ketone and ester moieties of this compound can undergo various functional group transformations, expanding its utility as a synthetic intermediate.
Reductive Amination
The ketone can be converted to an amine via reductive amination, providing a route to amino esters which are valuable precursors for peptides and other nitrogen-containing compounds.[13][14]
This protocol describes the conversion of the ketone in this compound to a primary amine.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol
-
Aqueous HCl
-
Aqueous NaOH
-
Diethyl ether
Procedure:
-
Dissolve this compound and ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, carefully add aqueous HCl to quench the reaction and adjust the pH to ~2.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with aqueous NaOH to pH ~10.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Quantitative Data:
| Reactant | Reagents | Solvent | Temperature | Time | Product Yield |
| This compound | NH₄OAc, NaBH₃CN | Methanol | Room Temp. | 12-24 h | 60-75% (estimated) |
Note: Yield is estimated based on typical reductive amination reactions.
Intramolecular Aldol Condensation
Derivatives of this compound, particularly those with an additional carbonyl group, can undergo intramolecular aldol condensation to form cyclic products, which are key intermediates in the synthesis of natural products and pharmaceuticals.[15][16][17][18]
This protocol describes a potential intramolecular aldol condensation of a derivative of this compound.
Logical Workflow:
Caption: Intramolecular aldol condensation pathway.
Conclusion
This compound is a highly adaptable and economically important building block for organic synthesis. Its bifunctional nature allows for the efficient construction of a wide array of molecular architectures, including key heterocyclic systems found in many bioactive compounds. The protocols and application notes provided herein serve as a guide for researchers to harness the synthetic potential of this versatile molecule in their drug discovery and development endeavors. Further exploration of its reactivity is likely to unveil even more applications in the synthesis of novel and complex chemical entities.
References
- 1. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. theochem.mercer.edu [theochem.mercer.edu]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. youtube.com [youtube.com]
- 18. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Hydrolysis of Methyl 5-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohexanoate is a functionalized organic molecule containing both an ester and a ketone moiety. The selective hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-oxohexanoic acid, is a crucial transformation in organic synthesis. The resulting keto-acid is a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and specialty chemicals. This document provides detailed protocols for the acidic and basic hydrolysis of this compound, along with relevant data and diagrams to guide researchers in this chemical transformation. While enzymatic hydrolysis is a potential alternative, specific protocols for this substrate are not well-established in the literature and are therefore not detailed here.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound and its close structural analogs. Please note that specific yields and reaction times may vary depending on the exact substrate, scale, and laboratory conditions.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalytic amount) | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.1 - 1.5 equivalents) |
| Solvent | Methanol/Water or Ethanol/Water | THF/Water or Ethanol/Water |
| Temperature | Reflux (typically 80-100 °C) | Room Temperature to Reflux |
| Reaction Time | 4 - 12 hours | 2 - 5 hours |
| Typical Yield | Moderate to High | High to Quantitative (>95%)[1] |
| Workup | Extraction with an organic solvent (e.g., ethyl acetate) | Acidification to pH ~2 followed by extraction |
Experimental Protocols
Acid-Catalyzed Hydrolysis
This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Methanol or Ethanol
-
Water
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol (or ethanol) and water (e.g., a 4:1 ratio).
-
Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the alcohol solvent using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-oxohexanoic acid.
-
The crude product can be purified further by column chromatography or distillation if necessary.
Base-Catalyzed Hydrolysis (Saponification)
This protocol provides a general method for the saponification of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or ethanol) and water (e.g., a 3:1 v/v ratio) in a round-bottom flask.
-
Add a solution of NaOH or LiOH (1.1 to 1.5 equivalents) in water dropwise with vigorous stirring. For reactions at room temperature, an aqueous solution of 1 M NaOH can be used.[1]
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-5 hours).
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Carefully add 1 M HCl to the reaction mixture until the pH of the aqueous layer is approximately 2.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-oxohexanoic acid.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Chemical reaction for the hydrolysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ketoesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-ketoesters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-ketoesters?
A1: The most prevalent methods for synthesizing 5-ketoesters, particularly β-ketoesters, are the Claisen condensation and the Dieckmann condensation. The Claisen condensation is an intermolecular reaction between two ester molecules to form a β-ketoester.[1][2][3] The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-ketoesters from diesters.[4][5][6][7][8]
Q2: What are the primary side reactions to be aware of during 5-ketoester synthesis?
A2: The main side reactions include:
-
Hydrolysis: The ester functional group can be hydrolyzed to a carboxylic acid, especially in the presence of water or hydroxide ions.[9]
-
Decarboxylation: The resulting β-keto acid from hydrolysis is often unstable and can readily lose carbon dioxide upon gentle heating to form a ketone.[10][11]
-
Self-condensation of starting materials: In crossed Claisen condensations, self-condensation of the enolizable ester can compete with the desired cross-reaction, leading to a mixture of products.[2]
-
Dimerization/Polymerization: In the Dieckmann condensation, especially when attempting to form larger rings, intermolecular reactions can lead to dimers or polymers instead of the desired cyclic product.[6]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester, an exchange of the alkyl group can occur, leading to a mixture of ester products.[12]
Q3: How can I minimize the hydrolysis of my 5-ketoester during the reaction?
A3: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents and ensuring that the base used is not hydrated. Using alkoxide bases instead of hydroxide is standard practice to prevent hydrolysis.[9][12] If hydrolysis still occurs, purification can be achieved by washing the organic layer with a mild base, like a sodium bicarbonate solution, to remove the acidic carboxylic acid byproduct.
Q4: My 5-ketoester seems to be decomposing upon purification. What could be the cause?
A4: The most likely cause is decarboxylation of a β-keto acid impurity. If any hydrolysis of the 5-ketoester has occurred, the resulting β-keto acid can easily decarboxylate, especially if heated.[10][11] It is advisable to perform purification steps, such as distillation, at reduced pressure to keep the temperature low. Also, ensure that the workup procedure effectively removes any acidic impurities that could catalyze hydrolysis and subsequent decarboxylation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 5-Ketoester
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time or consider using a stronger base. For Claisen condensations, sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective than sodium ethoxide.[2] Monitor the reaction progress using TLC. |
| Side Reactions (Hydrolysis/Decarboxylation) | Ensure all reagents and solvents are strictly anhydrous.[9] Use an alkoxide base that corresponds to the ester's alcohol to prevent transesterification.[12] During workup, neutralize the reaction mixture at low temperatures. |
| Equilibrium Not Favoring Product | A full equivalent of base is necessary because the final deprotonation of the β-ketoester drives the reaction to completion.[12] Ensure you are using a stoichiometric amount of a strong base. |
| Product Loss During Workup/Purification | Minimize transfers between flasks.[13] During extraction, ensure the correct layer is collected. For purification by column chromatography, choose an appropriate solvent system to avoid streaking and ensure good separation.[14] |
Problem 2: Formation of Multiple Products in a Crossed Claisen Condensation
Possible Cause and Solution:
If both ester starting materials have α-hydrogens, a mixture of four products can form. To achieve a single product, one of the esters should not have α-hydrogens (e.g., ethyl benzoate, diethyl carbonate).[2] Alternatively, a directed Claisen condensation can be performed by pre-forming the enolate of one ester with a strong, non-nucleophilic base like LDA at low temperatures before adding the second ester.
Problem 3: Dimerization Instead of Cyclization in a Dieckmann Condensation
Possible Cause and Solution:
Intermolecular condensation is competing with the desired intramolecular reaction. This is common when attempting to form rings larger than six or seven members.[6] To favor the intramolecular reaction, use high dilution conditions. This involves slowly adding the diester to a large volume of solvent containing the base, which keeps the concentration of the diester low and reduces the likelihood of two molecules reacting with each other.
Experimental Protocols
Synthesis of Ethyl Benzoylacetate (A β-Ketoester) via Claisen Condensation
This protocol is adapted from Organic Syntheses.
Materials:
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
Ethyl benzoate
-
Sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a stirrer, add 600 ml of absolute ethanol. Gradually add 46 g of clean sodium in small pieces.
-
Reaction: After the sodium has completely reacted, cool the sodium ethoxide solution to room temperature. Slowly add 267 g of ethyl acetoacetate.
-
To the resulting sodium enolate, add 600 g of ethyl benzoate.
-
Heat the mixture in an oil bath to 140-150°C for 6 hours, then gradually raise the temperature to 180°C over one hour.
-
Workup: Cool the reaction mixture and add 250 ml of water. Acidify with a cooled solution of 100 g of concentrated sulfuric acid in 200 ml of water.
-
Separate the upper ester layer and extract the aqueous layer with 200 ml of ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until no more carbon dioxide evolves, then wash with 200 ml of water.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[15]
Visualizations
Logical Flow for Troubleshooting Low Yield in 5-Ketoester Synthesis
Caption: Troubleshooting workflow for low yield.
Reaction Pathway: Claisen Condensation
Caption: Claisen condensation and side reactions.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Peak Shape in HPLC of Keto-Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of keto-esters. Poor peak shape, including tailing, broadening, and splitting, can significantly compromise the accuracy and reliability of analytical results. This guide offers systematic solutions to diagnose and rectify these problems.
Frequently Asked Questions (FAQs)
Q1: Why are my keto-ester peaks splitting or appearing as broad humps?
Peak splitting or significant broadening for keto-esters is often due to keto-enol tautomerism.[1][2][3] In solution, keto-esters can exist as two distinct, interconverting isomers: the keto form and the enol form. If the rate of this interconversion on the HPLC column is slow compared to the chromatographic timescale, the two forms can be partially separated, leading to broad or split peaks.[3]
Q2: How does temperature affect the analysis of keto-esters?
Increasing the column temperature can help overcome peak broadening caused by tautomerism.[1][3] Higher temperatures increase the rate of interconversion between the keto and enol forms. When the interconversion is fast enough, the HPLC system effectively "sees" only a single, time-averaged species, resulting in a sharper, more symmetrical peak.[1]
Q3: Can the pH of my mobile phase improve the peak shape of keto-esters?
Yes, mobile phase pH can strongly influence the rate of keto-enol tautomerism.[1][3] Both acidic and basic conditions can catalyze the interconversion. Adjusting the pH, often to a more acidic range (e.g., by adding 0.1% formic or acetic acid), can accelerate the equilibrium, leading to a single, sharp peak.[2][4]
Q4: What is peak tailing, and why is it a common problem for keto-esters?
Peak tailing is an asymmetry where the latter half of the peak is drawn out.[5][6] For keto-esters, a primary cause is the interaction with metal ions, a phenomenon known as metal chelation.[7] The 1,3-dicarbonyl structure in many keto-esters can act as a chelating agent, binding to trace metal ions (like iron and titanium) present in the stainless steel components of the HPLC system, such as frits and columns.[7][8][9] This secondary interaction causes some analyte molecules to be retained longer, resulting in tailing.[10][11] Another common cause of tailing for any analyte is the interaction with acidic silanol groups on the surface of silica-based columns.[5]
Q5: How can I prevent metal chelation from affecting my analysis?
There are several strategies to mitigate metal chelation:
-
System Passivation: Flush the HPLC system with acids (e.g., nitric, citric) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove reactive metal ions.[9][12][13][14]
-
Mobile Phase Additives: Add a small concentration of a chelating agent, such as EDTA (e.g., 5-10 µM), to the mobile phase to sequester metal ions as they are leached from the system.[2][9][14]
-
Inert Hardware: Use HPLC systems and columns with bio-inert materials, such as PEEK or specially coated stainless steel, to minimize contact between the sample and metal surfaces.[8][10]
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to identifying and resolving common peak shape issues for keto-ester analysis.
Problem 1: Peak Tailing
-
Symptom: The peak is asymmetrical with a trailing edge that slowly returns to the baseline. This may affect only the keto-ester peak.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Metal Chelation | 1. Add a chelating agent like EDTA to the mobile phase (start with 10 µM).[9][14] 2. Passivate the HPLC system with acid or an EDTA solution to remove metal ion contamination. (See Protocol 1).[9][12][13] 3. Use a bio-inert HPLC system or column with PEEK-lined or coated hardware.[10] |
| Silanol Interactions | 1. Lower mobile phase pH by adding an acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[15] 2. Use a modern, end-capped column or a column with a polar-embedded phase to shield residual silanols.[5][16] 3. Add a competing base like triethylamine in small amounts, though this is less common with modern columns. |
| Column Overload | 1. Reduce the injection volume or sample concentration by half and re-inject.[17] 2. If the peak shape improves, the original amount was too high for the column's capacity. |
Problem 2: Broad or Split Peaks
-
Symptom: The keto-ester peak is unusually wide, has a shoulder, or is split into two or more peaks.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Keto-Enol Tautomerism | 1. Increase the column temperature in increments of 5-10°C (e.g., start at 40°C and increase to 60°C).[1][3][18] 2. Adjust mobile phase pH to catalyze the interconversion. An acidic mobile phase (e.g., pH 2.5-3.5) often helps.[1][2] 3. Try a different column chemistry , such as a mixed-mode column, which may offer different selectivity for the tautomers.[1] |
| Solvent Mismatch | 1. Dissolve the sample in the mobile phase whenever possible.[15][19] 2. If a stronger solvent is needed for solubility, ensure the injection volume is as small as possible. |
| Column Void or Channeling | 1. Inspect the top of the column bed for any visible voids. 2. Reverse flush the column (disconnect from the detector first).[20] 3. If the problem persists, the column may be damaged and require replacement.[20] |
| Blocked Column Frit | 1. Reverse flush the column to dislodge particulates.[17][20] 2. Filter all samples and mobile phases using 0.2 or 0.45 µm filters to prevent future blockages.[19] |
Visual Troubleshooting and Concepts
The following diagrams illustrate the key chemical and logical processes involved in troubleshooting poor peak shape for keto-esters.
Caption: Keto-enol tautomerism equilibrium, a common cause of peak broadening.
Caption: Mechanism of peak tailing due to metal chelation on the column.
Caption: A systematic workflow for troubleshooting poor peak shape in keto-ester HPLC.
Experimental Protocols
Protocol 1: HPLC System Passivation with EDTA
This protocol is designed to remove reactive metal ions from the HPLC flow path. Always remove the column before starting.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Protective gloves and safety glasses
Procedure:
-
Disconnect the HPLC column and replace it with a union or a piece of PEEK tubing.
-
Prepare the Passivation Solution: Create a 100 µM EDTA solution in HPLC-grade water. For example, dissolve approximately 3.7 mg of disodium EDTA dihydrate in 100 mL of water.
-
System Flush (Aqueous):
-
Place the pump inlet lines for all solvent channels into the EDTA solution.
-
Purge the pump to ensure it is drawing the new solution.
-
Flush the entire system (all pump lines, autosampler, and detector flow cell) at a low flow rate (e.g., 0.5 mL/min) for 60 minutes.
-
-
System Flush (Organic):
-
Prepare a second passivation solution of 100 µM EDTA in 50:50 Methanol:Water (or Acetonitrile:Water).
-
Flush the system with this solution for an additional 30 minutes.
-
-
Final Rinse:
-
Replace the passivation solution with fresh, metal-free HPLC-grade water and methanol (or acetonitrile) in their respective reservoirs.
-
Flush the entire system with your standard mobile phase solvents for at least 30 minutes to remove all traces of EDTA.[14]
-
-
Re-equilibration: Re-install the HPLC column and equilibrate the system with your mobile phase until a stable baseline is achieved.
Note: For persistent issues, a more aggressive passivation using nitric or citric acid may be required, but consult your HPLC instrument manufacturer's guidelines before proceeding with strong acids.[9][12][13]
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. reddit.com [reddit.com]
- 3. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. silcotek.com [silcotek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Methods for the Passivation of HPLC Instruments and Columns [restek.com]
- 11. [PDF] Column Watch: Methods for the Passivation of HPLC Instruments and Columns | Semantic Scholar [semanticscholar.org]
- 12. lctsbible.com [lctsbible.com]
- 13. diduco.com [diduco.com]
- 14. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromtech.com [chromtech.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Resolving emulsion formation during Methyl 5-oxohexanoate extraction
Technical Support Center: Methyl 5-oxohexanoate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of liquid-liquid extraction?
An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of microscopic droplets.[1][2] During the extraction of this compound, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult.[3][4]
Q2: What are the common causes of emulsion formation during the extraction of this compound?
Emulsion formation is often caused by the presence of substances that act as emulsifying agents, which stabilize the dispersed droplets. Common causes include:
-
Presence of Surfactant-like Molecules: Impurities with both polar and non-polar regions, such as phospholipids, free fatty acids, and proteins, can stabilize emulsions.[2][5]
-
High Shear Mixing: Vigorous shaking or stirring of the separatory funnel provides the energy to break the liquids into fine droplets, promoting emulsion formation.[2]
-
Presence of Finely Divided Solids: Particulate matter can accumulate at the interface of the two liquid phases and stabilize an emulsion.[2]
-
Similar Densities of the Two Phases: When the organic and aqueous phases have similar densities, they are less likely to separate cleanly.[6]
Q3: How can I prevent emulsion formation in the first place?
Preventing the formation of an emulsion is often more effective than trying to break one that has already formed.[5] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for adequate mixing and extraction without excessive energy input.[1]
-
Solvent Choice: Select an extraction solvent with a significantly different density from the aqueous phase and one that is less prone to forming emulsions with your specific sample.[7]
-
"Salting Out": Before extraction, you can add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation.[1][8]
-
Filtration: If your sample contains solid particles, filtering it before the extraction can help prevent the stabilization of an emulsion.[1]
Troubleshooting Guide: Resolving Emulsions
If an emulsion has formed, the following methods can be employed to break it. It is generally recommended to start with the simplest physical methods before moving to chemical interventions.
Physical and Mechanical Methods
Q4: What are the initial physical steps I can take to break an emulsion?
-
Time: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Sometimes, an emulsion will break on its own with time.[1]
-
Gentle Agitation: Gently swirl the contents of the separatory funnel or tap the sides. A gentle stir of the emulsion layer with a glass rod can also be effective in helping the droplets coalesce.[1][3]
Q5: Can centrifugation be used to break a persistent emulsion?
Yes, centrifugation is often a very effective method to break emulsions.[1][9] The centrifugal force accelerates the separation of the immiscible phases based on their density differences.[7][9]
Q6: How does filtration help in resolving emulsions?
Passing the emulsion through a physical barrier can help to break it.
-
Glass Wool: A plug of glass wool in a funnel can help coalesce the fine droplets as the mixture passes through.[10][11]
-
Filter Aid: Filtering the emulsion through a pad of a filter aid like Celite® can also be effective.[1][12]
-
Phase Separation Paper: This specialized filter paper allows either the organic or the aqueous phase to pass through while retaining the other, effectively separating the layers.[5]
Chemical Methods
Q7: How does "salting out" work to break an emulsion?
Adding a saturated salt solution (brine) or a solid salt increases the ionic strength of the aqueous phase.[5][10] This reduces the solubility of organic compounds in the aqueous layer and can disrupt the forces stabilizing the emulsion, leading to phase separation.[8]
Q8: Can adjusting the pH of the aqueous phase help?
Yes, adjusting the pH can be a very effective method, especially if the emulsion is stabilized by acidic or basic impurities.[7][10] By neutralizing these impurities, their ability to act as emulsifying agents is reduced. For a compound like this compound, which may be in a solution with acidic or basic components from a previous reaction step, this can be particularly useful.
Q9: When should I consider adding a different solvent?
If other methods fail, adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which may help to break the emulsion.[5][7] For example, adding a non-polar solvent like hexane or a more polar one like ethanol in small quantities can sometimes resolve the issue.[13]
Data Presentation
Table 1: Comparison of Common Emulsion Breaking Techniques
| Method Category | Technique | General Effectiveness | Notes |
| Physical | Let it Stand | Low to Moderate | Simplest method, should be the first step.[3] |
| Gentle Swirling/Stirring | Low to Moderate | Helps coalesce droplets without adding more energy.[3] | |
| Centrifugation | High | Very effective for persistent emulsions.[1] Requires appropriate equipment. | |
| Filtration (Glass Wool/Celite®) | Moderate to High | Physically disrupts the emulsion layer.[1] | |
| Heating/Cooling | Moderate | Changes in temperature can alter viscosity and solubility.[7][14] Use with caution to avoid degrading the sample. | |
| Ultrasonic Bath | Moderate to High | High-frequency sound waves can destabilize the emulsion.[4][7] | |
| Chemical | "Salting Out" (Brine Wash) | High | Widely applicable and very effective.[10] |
| pH Adjustment | High | Particularly effective if acidic or basic impurities are present.[10] | |
| Addition of a Different Solvent | Moderate | Can alter the properties of the organic phase to improve separation.[7] |
Table 2: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Miscibility with Water |
| Diethyl Ether | 0.713 | 34.6 | 2.8 | Low |
| Ethyl Acetate | 0.902 | 77.1 | 4.4 | Low |
| Dichloromethane | 1.33 | 39.6 | 3.1 | Low |
| Hexane | 0.655 | 68 | 0.1 | Immiscible |
| Toluene | 0.867 | 111 | 2.4 | Immiscible |
Data compiled from various sources.[15]
Experimental Protocols
Protocol 1: Salting Out
-
To the separatory funnel containing the emulsion, add a saturated aqueous solution of sodium chloride (brine). A good starting point is a volume equal to 10-20% of the aqueous layer.[10]
-
Gently invert the separatory funnel 2-3 times. Do not shake vigorously. [10]
-
Allow the funnel to stand and observe for phase separation.
-
If separation occurs, carefully drain the lower aqueous layer and then collect the upper organic layer.
Protocol 2: pH Adjustment
-
Determine if the emulsion might be caused by acidic or basic impurities from a previous reaction step.
-
For Acidic Impurities: Add a dilute base (e.g., 1M NaOH) dropwise to the separatory funnel. After each addition, gently swirl the funnel.[7]
-
For Basic Impurities: Add a dilute acid (e.g., 1M HCl) dropwise. Gently swirl after each addition.[7]
-
Monitor the separation of the layers after each addition. Be careful not to drastically change the pH in a way that could affect the stability of this compound.
Protocol 3: Centrifugation
-
If the volume is manageable, transfer the emulsion to centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Centrifuge at a moderate speed (e.g., 2000-5000 rpm) for 5-15 minutes.[7]
-
Carefully remove the tubes and observe the separated layers.
-
Use a pipette to carefully remove the desired layer.
Visualization
Caption: Troubleshooting workflow for resolving emulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. azom.com [azom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. oligopaints.hms.harvard.edu [oligopaints.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. dolphincentrifuge.com [dolphincentrifuge.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Break an Emulsion - Oil & Gas Processing [tidjma.tn]
- 15. Table 2: [Extraction Solvents]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing temperature for the distillation of Methyl 5-oxohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the distillation of Methyl 5-oxohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal distillation temperature for this compound?
A1: The optimal distillation temperature for this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), the boiling point is approximately 202.2°C. However, to minimize thermal decomposition, vacuum distillation is strongly recommended. A typical starting point for vacuum distillation is 100-101°C at 11 Torr.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: Vacuum distillation is preferred because it lowers the boiling point of the compound. This reduction in temperature minimizes the risk of thermal degradation, which can lead to impurities and a lower yield of the desired product.
Q3: What are the visible signs of thermal decomposition during the distillation of this compound?
A3: Signs of thermal decomposition include a darkening or yellowing of the distillation mixture, the evolution of gas, and an unexpected increase in pressure. The distilled product may also appear discolored.
Q4: How can I prevent bumping and ensure a smooth distillation process?
A4: To prevent bumping and ensure a smooth boil, use a magnetic stir bar or boiling chips in the distillation flask. Gradual and uniform heating of the distillation flask with a heating mantle is also crucial.
Q5: What should I do if my this compound sample does not distill at the expected temperature and pressure?
A5: If the compound is not distilling at the expected temperature, first verify the accuracy of your pressure gauge and thermometer. Ensure that there are no leaks in your vacuum system. If the equipment is functioning correctly, the presence of impurities may be altering the boiling point. A fractional distillation setup could be beneficial in such cases to separate the components effectively.
Troubleshooting Guide
Issue: Low recovery of this compound after distillation.
-
Possible Cause 1: Incomplete Distillation.
-
Troubleshooting: Ensure the distillation is run for a sufficient amount of time and that the temperature of the heating mantle is adequate to vaporize the compound. Monitor the rate of distillation and continue until no more distillate is collected.
-
-
Possible Cause 2: Leaks in the Vacuum System.
-
Troubleshooting: A leak in the system will result in a higher pressure than anticipated, leading to a higher required boiling temperature. Check all joints and connections for a proper seal.
-
-
Possible Cause 3: Thermal Decomposition.
-
Troubleshooting: If the distillation is conducted at too high a temperature, the product can decompose. It is recommended to use vacuum distillation to lower the boiling point.[1] If you observe discoloration of the product, reduce the temperature of the heating mantle.
-
Issue: The distilled this compound appears discolored (yellow to brown).
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting: This is a common sign of decomposition due to excessive heat. Use a lower distillation temperature by applying a stronger vacuum. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.[1]
-
-
Possible Cause 2: Presence of Impurities.
Issue: The vacuum level is unstable during distillation.
-
Possible Cause 1: Outgassing of the System or Sample.
-
Troubleshooting: Low boiling point impurities or residual solvents in the crude product can vaporize and cause fluctuations in the vacuum. Hold the system under vacuum for a period before heating to remove these volatile components.
-
-
Possible Cause 2: Bumping of the Liquid.
-
Troubleshooting: Vigorous, uncontrolled boiling can cause pressure fluctuations. Ensure smooth boiling by using a stir bar or boiling chips and by heating the flask gradually.
-
Data Presentation
| Pressure (mmHg/Torr) | Boiling Point (°C) |
| 760 mmHg | 202.2 |
| 11 Torr | 100-101 |
Data sourced from
Experimental Protocols
Vacuum Distillation of this compound
-
Setup:
-
Assemble a standard vacuum distillation apparatus (distilling flask, distillation head with a thermometer, condenser, and receiving flask).
-
Place a magnetic stir bar in the distilling flask.
-
Use a heating mantle to heat the distilling flask.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Procedure:
-
Charge the distilling flask with the crude this compound.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin to heat the distilling flask gently.
-
Gradually increase the temperature until the product begins to distill.
-
Collect the fraction that distills at the expected boiling point for the applied pressure.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
Troubleshooting low recovery in Methyl 5-oxohexanoate purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 5-oxohexanoate. The following information addresses common issues encountered during purification that may lead to low recovery of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a moderately polar keto-ester, are vacuum distillation and column chromatography. Unlike its carboxylic acid analog, acid-base extraction is not a suitable method for this compound.
Q2: What are some potential causes of low recovery during the purification of this compound?
A2: Low recovery can stem from several factors, including:
-
Incomplete reaction: If the synthesis of this compound is not complete, the crude product will contain starting materials, leading to a lower yield of the desired product.
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Side product formation: The synthesis may produce side products with similar properties to the desired ester, making separation difficult and contributing to loss of the target compound.
-
Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (5-oxohexanoic acid) during aqueous workup steps, especially if exposed to acidic or basic conditions for extended periods.
-
Loss during extraction: Emulsion formation or insufficient extraction from the aqueous phase can lead to significant loss of product.
-
Issues with column chromatography: Improper choice of eluent, column overloading, or co-elution with impurities can result in poor separation and lower recovery.
-
Thermal decomposition: Although keto-esters are generally stable, prolonged exposure to high temperatures during distillation can potentially lead to degradation.
Q3: How can I tell if my this compound has been hydrolyzed during workup?
A3: Hydrolysis to the carboxylic acid can be detected by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the carboxylic acid will have a different Rf value than the ester, typically appearing as a more polar spot. In the 1H NMR spectrum, the appearance of a broad singlet peak characteristic of a carboxylic acid proton (usually above 10 ppm) and the disappearance or reduction in the intensity of the methyl ester singlet (around 3.7 ppm) would indicate hydrolysis.
Troubleshooting Guides
Low Recovery After Aqueous Workup and Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of organic extract | Incomplete extraction | - Perform multiple extractions with smaller volumes of the organic solvent rather than a single large volume extraction. - Ensure thorough mixing of the organic and aqueous layers to maximize partitioning of the product into the organic phase. |
| Emulsion formation | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for layer separation. - If the emulsion persists, consider filtering the mixture through a pad of Celite. | |
| Product loss due to hydrolysis | Ester hydrolysis to carboxylic acid | - Minimize the time the product is in contact with aqueous acidic or basic solutions. - Use mild acidic or basic conditions during the workup. - Ensure the temperature is kept low during the workup. |
Low Recovery After Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | Inappropriate solvent system (eluent) | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for this compound. - For normal phase silica gel chromatography, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. |
| Broad or tailing peaks | Column overloading | - Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Interactions with silica gel | - The ketone functionality can sometimes interact with the acidic silanol groups on the silica gel, leading to tailing. Adding a very small amount of a slightly more polar solvent to the eluent can sometimes mitigate this. | |
| No product eluted from the column | Product is too polar for the chosen eluent | - If the product is not moving from the baseline on TLC with the chosen solvent system, increase the polarity of the eluent. |
Low Recovery After Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Product not distilling at the expected temperature | Inaccurate pressure reading | - Ensure the vacuum gauge is functioning correctly and providing an accurate reading of the pressure in the system. The boiling point is highly dependent on the pressure.[1] |
| Darkening or charring of the distillation residue | Thermal decomposition | - Ensure the heating mantle temperature is not set excessively high. - Use a short path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Low volume of distillate collected | Inefficient condensation | - Check that the condenser is properly cooled with a continuous flow of cold water. |
Data Presentation
| Purification Method | Parameter | Typical Value | Notes |
| Vacuum Distillation | Boiling Point | 100-101 °C @ 11 Torr[1] | The boiling point is highly sensitive to pressure. |
| Column Chromatography | Stationary Phase | Silica Gel | Standard for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | The exact ratio should be determined by TLC analysis. | |
| Expected Recovery | >80% | Highly dependent on the purity of the crude material and the separation from impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Short path distillation apparatus
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Cold water condenser
-
Receiving flask
Procedure:
-
Assemble the short path distillation apparatus and ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to the vacuum pump and slowly reduce the pressure to approximately 11 Torr.
-
Begin stirring and gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at 100-101 °C.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Determine the eluent system: Use TLC to find a solvent mixture of hexane and ethyl acetate that gives an Rf value of approximately 0.3 for this compound.
-
Pack the column: Prepare a slurry of silica gel in hexane and carefully pack the column. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elute the column: Run the eluent through the column, collecting fractions in separate tubes.
-
Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery in this compound purification.
References
Minimizing byproducts in the alkylation of acetoacetic esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the alkylation of acetoacetic esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of acetoacetic esters.
Issue: Low yield of the desired mono-alkylated product and significant formation of a di-alkylated byproduct.
-
Question: How can I minimize the formation of the di-alkylated byproduct?
-
Answer: Di-alkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[1][2] To minimize this, consider the following strategies:
-
Stoichiometry: Use a strict 1:1 molar ratio of the acetoacetic ester enolate to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration of the alkylating agent, disfavoring a second alkylation.
-
Base Selection: A bulky, non-nucleophilic base like potassium tert-butoxide can sterically hinder the deprotonation of the more substituted mono-alkylated intermediate. Weaker bases, such as potassium carbonate (K₂CO₃), under phase-transfer catalysis conditions, have also been shown to favor mono-alkylation.[3][4]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by slowing down the rate of the second alkylation reaction.[3]
-
Phase-Transfer Catalysis (PTC): PTC can enhance the rate of the first alkylation, allowing the reaction to be performed at lower temperatures and with milder bases, which collectively contribute to minimizing di-alkylation.[3]
-
Issue: Formation of a significant amount of O-alkylated byproduct.
-
Question: What causes the formation of the O-alkylated byproduct and how can I favor C-alkylation?
-
Answer: The enolate of an acetoacetic ester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The regioselectivity of the alkylation is influenced by several factors, in accordance with Hard-Soft Acid-Base (HSAB) theory.
-
Nature of the Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor reaction at the "softer" carbon nucleophile, leading to C-alkylation. "Hard" electrophiles, like alkyl chlorides and sulfates, are more prone to react at the "harder" oxygen nucleophile, resulting in O-alkylation.
-
Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation associated with the enolate, making the oxygen atom more nucleophilic and thus increasing the likelihood of O-alkylation. Less polar solvents such as THF and dioxane are generally preferred for C-alkylation.
-
Counter-ion: The nature of the cation associated with the enolate can influence the C/O alkylation ratio. Smaller, "harder" cations like Li⁺ tend to associate more tightly with the oxygen atom, which can favor C-alkylation. Larger, "softer" cations like K⁺ may lead to a higher proportion of O-alkylation.
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the alkylation of acetoacetic esters?
A1: The base is crucial for deprotonating the α-carbon of the acetoacetic ester to form a resonance-stabilized enolate.[5] This enolate is the active nucleophile that attacks the alkylating agent. The choice of base is critical as it can influence the extent of deprotonation, the equilibrium between different enolates, and the potential for side reactions like saponification. To avoid transesterification, it is recommended to use an alkoxide base with the same alkyl group as the ester.[5]
Q2: Why is di-alkylation a common byproduct?
A2: After the first alkylation, the resulting mono-alkylated acetoacetic ester still possesses one acidic α-proton.[2] In the presence of a sufficiently strong base, this proton can be removed to form a new enolate, which can then react with another molecule of the alkylating agent to yield a di-alkylated product.[1]
Q3: Can I use secondary or tertiary alkyl halides in this reaction?
A3: It is generally not recommended to use secondary and strictly not tertiary alkyl halides.[2] The enolate of acetoacetic ester is a strong base, and with sterically hindered alkyl halides, the E2 elimination reaction becomes a significant competing pathway, leading to the formation of alkenes as byproducts and low yields of the desired alkylated product. Primary and methyl halides are the preferred substrates for this SN2 reaction.[2]
Q4: How does phase-transfer catalysis (PTC) help in minimizing byproducts?
A4: Phase-transfer catalysis allows the reaction to be carried out in a biphasic system (e.g., solid-liquid or liquid-liquid), often with milder bases like potassium carbonate.[4] The phase-transfer catalyst facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the alkylating agent resides. This can lead to higher yields of the mono-C-alkylated product by allowing the reaction to proceed under less harsh conditions (e.g., lower temperature), which minimizes side reactions like di-alkylation and ester hydrolysis.[3]
Data Presentation
The following tables summarize quantitative data on the formation of byproducts under various reaction conditions.
Table 1: Influence of Alkylating Agent on C/O Alkylation Ratio of Ethyl Acetoacetate
| Alkylating Agent (Ethyl Halide) | % C-Alkylation | % O-Alkylation |
| Ethyl Chloride (C₂H₅Cl) | 60% | 39% |
| Ethyl Bromide (C₂H₅Br) | 32% | 38% |
| Ethyl Iodide (C₂H₅I) | 13% | 71% |
Data sourced from a computational study on the ethylation of the ethyl acetoacetate anion. The percentages represent the product ratio.[6]
Table 2: Product Distribution in the Microwave-Assisted Alkylation of Ethyl Acetoacetate with Alkyl Bromides
| Alkylating Agent | Mono-alkylated Product Yield | Di-alkylated Byproduct Yield |
| Ethyl Iodide | Good | A few percent |
| Propyl Bromide | Good | A few percent |
| Isopropyl Bromide | Acceptable | Not specified |
This table summarizes results from a study on microwave-assisted, solvent-free alkylation of ethyl acetoacetate using K₂CO₃ as the base. "Good" and "Acceptable" yields were not quantified in the source.[7]
Experimental Protocols
Protocol 1: Selective Mono-C-Alkylation of Ethyl Acetoacetate using Phase-Transfer Catalysis
This protocol is designed to favor the formation of the mono-C-alkylated product while minimizing di-alkylation and O-alkylation.
Materials:
-
Ethyl acetoacetate
-
Primary alkyl bromide or iodide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium iodide (TBAI)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents) and tetrabutylammonium iodide (0.1 equivalents).
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Add anhydrous toluene to the flask.
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Add ethyl acetoacetate (1.0 equivalent) to the stirred suspension.
-
Heat the mixture to a gentle reflux to ensure the formation of the potassium enolate.
-
Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of diethyl ether.
-
Combine the filtrate and the washings and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the mono-alkylated product.
Mandatory Visualizations
Caption: Competing reaction pathways in the alkylation of acetoacetic esters.
Caption: Workflow for optimizing the alkylation of acetoacetic esters.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Methyl 5-oxohexanoate Resolution in GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the gas chromatography (GC) analysis of Methyl 5-oxohexanoate.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar molecule containing a ketone functional group, which can lead to poor chromatographic performance.[1][2] Polar compounds are prone to interacting with active sites (silanol groups) in the GC system, such as the injector liner and the column itself, resulting in poor peak shape (tailing) and low sensitivity.[2][3] Derivatization chemically modifies the ketone group, increasing the compound's volatility and thermal stability, which makes it more suitable for GC analysis.[1][4]
Q2: What are the recommended derivatization methods for this compound?
A2: A two-step derivatization process is highly effective for keto acids like this compound.[1][5][6] This typically involves:
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Methoxyamination: This step protects the ketone group by converting it to an oxime, which prevents the formation of multiple peaks from enol-tautomers.[1][5]
-
Silylation: This step targets any other active hydrogens, such as those on a carboxylic acid group if analyzing the corresponding acid (2-Methyl-5-oxohexanoic acid), converting them to trimethylsilyl (TMS) esters or ethers.[1][5] This increases volatility and thermal stability.[4]
Q3: What type of GC column is most suitable for analyzing derivatized this compound?
A3: A nonpolar or semi-polar capillary column is generally recommended.[2] A column with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is a common and suitable choice.[2][5] These columns offer good resolution and thermal stability for a wide range of derivatized compounds.[2] For most applications, a 30 m x 0.25 mm ID x 0.25 µm film thickness column provides a good balance between efficiency and sample capacity.[1][7]
Q4: How can I improve the separation between closely eluting peaks?
A4: To improve resolution, you can adjust several chromatographic parameters:
-
Lower the Oven Temperature: Reducing the initial oven temperature increases the interaction of analytes with the stationary phase, improving separation.[8] A 25°C decrease can roughly double the capacity factor.[8]
-
Use a Slower Temperature Ramp: A shallower gradient gives components more time to separate.[9]
-
Optimize Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium) is set to its optimal linear velocity for your column dimensions to maximize efficiency.[10]
-
Use a Longer Column or Smaller Diameter: Doubling the column length can improve resolution by about 40%.[8] A smaller internal diameter column increases efficiency, leading to narrower, taller peaks and better separation.[7][8]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing polar compounds like ketones and can compromise resolution and quantification.[3][4]
Possible Causes & Solutions
| Possible Cause | Solution | Citation |
| Active Sites in GC System | The ketone group can interact with active silanol groups in the inlet liner or on the column. Use a deactivated or ultra-inert inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum. | [3][4] |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion, leaving polar sites on the analyte. Optimize the reaction by ensuring the sample is completely dry, using fresh reagents, and adjusting reaction time and temperature. | [2][4] |
| Column Contamination | Buildup of non-volatile residues from previous injections can create active sites. Bake out the column according to the manufacturer's instructions. If tailing persists, trim 10-15 cm from the front of the column. | [2][3] |
| Improper Column Installation | If the column is installed too high or too low in the inlet, it can create dead volumes or turbulent flow paths. Reinstall the column, ensuring the correct insertion depth. | [3] |
| Poor Column Cut | A jagged or uneven cut at the column inlet can disrupt the sample band. Ensure the column is cut cleanly and at a right angle using a ceramic scoring wafer or similar tool. | [3][11] |
dot
Caption: A logical workflow for troubleshooting peak tailing issues.
Problem 2: Low Sensitivity or No Peak Detected
This issue can arise from problems with the sample, the derivatization process, or the instrument itself.
Possible Causes & Solutions
| Possible Cause | Solution | Citation |
| Inefficient Derivatization | The reaction may be failing due to moisture or degraded reagents. Ensure the sample is completely anhydrous before adding reagents. Use a fresh vial of the derivatization reagent and verify its activity with a simple standard. | [5] |
| Analyte Degradation | The compound may be thermally labile and degrading in a hot injector. Ensure the injector temperature is not excessively high. A balance is needed between ensuring volatility and preventing degradation. | [2] |
| Analyte Loss During Prep | The analyte may be lost during sample extraction or solvent evaporation steps. Review each step of the preparation protocol. For liquid-liquid extractions, ensure the pH is optimized for an acidic compound if applicable. | [1] |
| Instrument Issues | Problems such as a leak in the system or a detector malfunction can cause low signal. Run an instrument performance check using a standard compound to ensure the GC-MS is functioning correctly. Check for leaks. | [1] |
| Insufficient Concentration | The analyte concentration in the sample may be below the detection limit. If possible, concentrate the sample extract before the derivatization step. | [2] |
Experimental Protocols & GC Parameters
Protocol: Two-Step Derivatization (Methoxyamination & Silylation)
This protocol is essential for achieving a single, sharp chromatographic peak for keto acids by protecting both the ketone and any acid functional groups.[5]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (e.g., 20-40 mg/mL)[1][5]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst[5]
Procedure:
-
Ensure Sample is Dry: It is critical that samples are completely anhydrous, as silylating agents are highly sensitive to moisture.[5]
-
Step 1: Methoxyamination (Ketone Protection):
-
Step 2: Silylation (Acid Protection):
-
Analysis: After cooling, the sample is ready for GC-MS injection.
dot
Caption: Workflow for the two-step derivatization of keto acids.
GC-MS Analysis Parameters
The following are suggested starting parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument.
| Parameter | Suggested Setting | Citation |
| GC System | Agilent 6890 or similar | [5] |
| Column | TR-5MS or DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) | [1][5] |
| Injection Mode | Splitless | [5] |
| Injection Volume | 1 µL | [5] |
| Injector Temperature | 250°C | [1][5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | [1][5] |
| Oven Program | Initial 70-80°C, hold 1-2 min; ramp 6-10°C/min to 280-300°C; hold 5 min | [1][5] |
| MS Source Temp. | 230°C | [1][5] |
| MS Quad Temp. | 150°C | [1][5] |
| Ionization | Electron Ionization (EI) at 70 eV | [1][5] |
| Scan Range | 50 - 550 m/z | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Oxohexanoic Acid Esters
For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile building blocks is paramount. 5-Oxohexanoic acid esters are valuable intermediates, featuring both a ketone and an ester functionality, making them useful precursors for a variety of more complex molecules. This guide provides a comparative analysis of several key synthetic routes to these esters, offering detailed experimental protocols and a quantitative comparison of their performance to aid in methodology selection.
Comparison of Key Synthesis Routes
The selection of a synthetic route for 5-oxohexanoic acid esters depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the primary methods, with their performance data presented for easy comparison.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Michael Addition | Acetone, Methyl/Ethyl Acrylate | NaHCO₃ or K₂HPO₄ | 3 hours | 60 | 34-35%[1] |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Ethyl 3-chloropropionate | Sodium ethoxide | Not specified | Not specified | Not specified |
| Claisen Condensation | Ethyl pentanoate | Sodium ethoxide | Not specified | Not specified | Not specified |
| Oxidative Cleavage | 1-Methylcyclopentene | Ozone, Oxidizing agent | Not specified | Not specified | Not specified |
| Homologation of Levulinic Acid | Levulinic acid | Thionyl chloride, Diazomethane, Silver benzoate | Multistep | Room Temp to 80 | Not specified |
Detailed Experimental Protocols
Michael Addition of Acetone to Acrylates
This method provides a direct route to 5-oxohexanoic acid esters through the conjugate addition of acetone to an acrylate ester. The use of a mild base is crucial to prevent the self-polymerization of the acrylate.[1]
Protocol for Ethyl 5-oxohexanoate: [1]
-
In a dry three-necked flask equipped with a thermometer and a reflux condenser, combine 58 g (1 mol) of acetone and 1.74 g (10 mmol) of K₂HPO₄.
-
Slowly add 10 g (0.1 mol) of ethyl acrylate dropwise over 3 hours while maintaining the reaction temperature at 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 3 hours.
-
Upon completion, remove the unreacted acetone and ethyl acrylate by evaporation at 80°C to yield ethyl 5-oxohexanoate.
Protocol for Methyl 5-oxohexanoate: [1]
-
In a similar setup, combine 58 g (1 mol) of acetone and 0.84 g (10 mmol) of NaHCO₃.
-
Slowly add 8.6 g (0.1 mol) of methyl acrylate dropwise over 3 hours at room temperature.
-
After addition, heat the reaction mixture to the appropriate temperature and maintain for 3 hours.
-
Work-up as described for the ethyl ester to obtain this compound.
Acetoacetic Ester Synthesis
A classic and versatile method for the formation of ketones, the acetoacetic ester synthesis can be adapted to produce 5-oxohexanoic acid esters.[1] This route involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Proposed Protocol for Ethyl 5-oxohexanoate:
-
Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate dropwise with stirring.
-
After the formation of the enolate, add ethyl 3-chloropropionate dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, neutralize the reaction and remove the ethanol under reduced pressure.
-
The resulting intermediate is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding 5-oxohexanoic acid, which can then be esterified.
Claisen Condensation
The Claisen condensation of esters containing α-hydrogens is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters.[2] The self-condensation of ethyl pentanoate is a potential route to ethyl 3-oxo-2-propylpentanoate, which is an isomer of the target molecule, not directly ethyl 5-oxohexanoate. A crossed Claisen condensation would be required.
Oxidative Cleavage of a Cyclic Alkene
This approach involves the ring-opening of a cyclic alkene to generate a linear dicarbonyl compound. The ozonolysis of 1-methylcyclopentene followed by an oxidative workup is a plausible route to 5-oxohexanoic acid.
Conceptual Workflow:
-
Dissolve 1-methylcyclopentene in an inert solvent such as dichloromethane at a low temperature (-78°C).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with an inert gas to remove excess ozone.
-
Treat the resulting ozonide with an oxidizing agent (e.g., hydrogen peroxide) to cleave it to the carboxylic acid and ketone.
-
The resulting 5-oxohexanoic acid can then be esterified by standard methods.
Homologation of Levulinic Acid via Arndt-Eistert Synthesis
Levulinic acid (4-oxopentanoic acid), a bio-based platform chemical, can be converted to 5-oxohexanoic acid through a one-carbon chain extension, a process known as homologation. The Arndt-Eistert synthesis is a classic method for this transformation.[3][4][5]
Experimental Workflow: [4]
-
Acid Chloride Formation: Convert levulinic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride.
-
Diazoketone Formation: React the levulinic acid chloride with an excess of diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the corresponding diazoketone.
-
Wolff Rearrangement: The diazoketone is then rearranged in the presence of a silver(I) catalyst (e.g., silver benzoate) and a nucleophile. If the nucleophile is an alcohol (e.g., ethanol), the corresponding 5-oxohexanoic acid ester is formed directly. If water is used, 5-oxohexanoic acid is produced and can be subsequently esterified.
Visualizing the Synthesis Pathways
To better understand the relationship between the starting materials and the final product in each synthetic route, the following diagrams illustrate the logical flow.
Caption: Comparative workflow of synthesis routes to 5-oxohexanoic acid esters.
Conclusion
The synthesis of 5-oxohexanoic acid esters can be achieved through several distinct pathways, each with its own advantages and challenges. The Michael addition offers a direct and relatively simple approach, although yields may be moderate. The acetoacetic ester synthesis is a robust and well-established method, providing a reliable, albeit multi-step, route. For a more sustainable approach, the homologation of bio-based levulinic acid presents an attractive, though potentially more complex, alternative. The oxidative cleavage of a cyclic alkene is another possibility, though it may be less common in practice. The choice of the optimal synthesis will ultimately be guided by the specific requirements of the research or development project, including factors such as cost, scale, and available expertise.
References
A Comparative Analysis of the Reactivity of Methyl 5-Oxohexanoate and Ethyl 5-Oxohexanoate
In the landscape of organic synthesis, the choice between methyl and ethyl esters as reactants can subtly but significantly influence reaction outcomes, rates, and yields. This guide provides a detailed comparison of the reactivity of methyl 5-oxohexanoate and ethyl 5-oxohexanoate, two valuable keto-esters used as building blocks in the synthesis of more complex molecules. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and ethyl 5-oxohexanoate is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in a laboratory setting.
| Property | This compound | Ethyl 5-Oxohexanoate |
| CAS Number | 13984-50-4 | 13984-57-1 |
| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₃ |
| Molecular Weight | 144.17 g/mol | 158.20 g/mol |
| Boiling Point | Not readily available | 65 °C (at 0.76 mmHg) |
| Density | Not readily available | ~0.989 g/mL |
| Solubility in Water | Estimated at 520.3 mg/L @ 25 °C | Not readily available |
Comparative Chemical Reactivity
The primary difference in reactivity between this compound and ethyl 5-oxohexanoate stems from the steric and electronic effects of the methyl versus the ethyl group of the ester functionality.
Steric Effects: The ethyl group is larger than the methyl group, which results in greater steric hindrance around the carbonyl carbon of the ester in ethyl 5-oxohexanoate. This increased steric bulk can impede the approach of nucleophiles, leading to slower reaction rates in many cases.
Electronic Effects: The electronic effects of the methyl and ethyl groups are quite similar, with both being weakly electron-donating through inductive effects. Therefore, the electronic influence on the reactivity of the ester carbonyl is generally considered to be minimal when comparing these two compounds.
The following sections detail the expected differences in reactivity in several common organic transformations.
Hydrolysis
The hydrolysis of the ester to a carboxylic acid can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Due to the greater steric hindrance of the ethyl group in ethyl 5-oxohexanoate, the approach of the hydroxide ion is more hindered compared to this compound. Consequently, the rate of saponification is expected to be faster for the methyl ester.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A weak nucleophile, such as water, then attacks the carbonyl carbon. While the electronic effects are similar, the steric hindrance of the ethyl group can still play a role in slowing down the nucleophilic attack, making the hydrolysis of ethyl 5-oxohexanoate slightly slower than that of its methyl counterpart.
| Reaction | Relative Reactivity of this compound | Relative Reactivity of Ethyl 5-Oxohexanoate |
| Base-Catalyzed Hydrolysis | Faster | Slower |
| Acid-Catalyzed Hydrolysis | Faster | Slower |
Reduction
The ketone and ester functionalities of both molecules can be reduced. A common and selective method for the reduction of the ketone in the presence of the ester is the use of sodium borohydride (NaBH₄).
The reactivity of the ketone carbonyl is largely unaffected by the nature of the distant ester group. Therefore, the reduction of the ketone in both methyl and ethyl 5-oxohexanoate with NaBH₄ is expected to proceed at similar rates and with comparable yields under identical conditions.
| Reaction | Expected Outcome for this compound | Expected Outcome for Ethyl 5-Oxohexanoate |
| Ketone Reduction with NaBH₄ | High Yield | High Yield |
| Relative Rate of Ketone Reduction | Similar | Similar |
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and a phosphonium ylide. The ketone carbonyl of both methyl and ethyl 5-oxohexanoate can readily participate in this reaction. As the ester group is remote from the ketone, it is not expected to significantly influence the rate or outcome of the Wittig reaction.
| Reaction | Expected Outcome for this compound | Expected Outcome for Ethyl 5-Oxohexanoate |
| Wittig Reaction | High Yield of the corresponding alkene | High Yield of the corresponding alkene |
| Relative Rate | Similar | Similar |
Experimental Protocols
The following are representative experimental protocols for key transformations involving these keto-esters.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 2-methyl-5-oxohexanoate
This protocol is adapted for the hydrolysis of the title compounds.
Materials:
-
Ethyl 2-methyl-5-oxohexanoate (or this compound)
-
Ethanol
-
Aqueous Sodium Hydroxide (10-20%)
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the ester in ethanol in a round-bottom flask.
-
Add an excess of a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-4 hours to facilitate the saponification of the ester.
-
After cooling to room temperature, carefully acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-oxohexanoic acid.
Protocol 2: Reduction of the Ketone with Sodium Borohydride
This is a general procedure for the selective reduction of the ketone.
Materials:
-
This compound (or Ethyl 5-oxohexanoate)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Acetone
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the keto-ester in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of acetone.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding hydroxy-ester.
Protocol 3: Wittig Reaction with a Phosphonium Ylide
This is a general protocol for the Wittig olefination of the ketone.
Materials:
-
This compound (or Ethyl 5-oxohexanoate)
-
A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
A dry, aprotic solvent (e.g., THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the phosphonium ylide in the dry solvent.
-
Add a strong base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C) to generate the ylide if it is not pre-formed.
-
Add a solution of the keto-ester in the same solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired alkene.
Visualizations
Caption: A generalized experimental workflow for the chemical transformation of 5-oxohexanoate esters.
Caption: A logical diagram illustrating the relationship between ester structure and chemical reactivity.
Conclusion
A Comparative Guide to Analytical Methods for Methyl 5-oxohexanoate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like Methyl 5-oxohexanoate is critical for ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of the primary analytical methodologies for the quantification of this compound and similar keto esters. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance characteristics, detailed experimental protocols, and the rationale for method selection.
Analytical Challenges
The quantification of keto esters such as this compound presents a unique analytical challenge due to the potential for keto-enol tautomerism.[1] This equilibrium between the keto and enol forms of the molecule can be influenced by factors like solvent, temperature, and pH, potentially leading to issues such as peak broadening or the appearance of multiple signals for a single compound in chromatographic and spectroscopic analyses.[1] Therefore, robust analytical methods are required to ensure consistent and accurate quantification.
Performance Comparison
Both HPLC and GC-MS are powerful techniques for the analysis of small molecules. For polar and potentially thermally labile compounds like keto acids and their esters, derivatization is often a necessary step, particularly for GC-MS, to improve volatility and chromatographic performance.[2] The choice between the two methods often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.[2]
The following table summarizes typical performance characteristics for the analysis of a closely related keto acid, 2-Methyl-5-oxohexanoic acid, which can be considered representative for this compound.
| Performance Metric | HPLC-UV | GC-MS (with derivatization) |
| Linearity (r²) | >0.999[3] | >0.99[2] |
| Range | 1 - 100 µg/mL[3] | Not specified, but typically wide |
| Limit of Detection (LOD) | 0.3 µg/mL[3] | Low ng/mL to pg/mL levels[2] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[3] | Generally in the ng/mL range[2] |
| Accuracy (% Recovery) | 95 - 105%[3] | 85 - 115%[2] |
| Precision (%RSD) | < 2.0%[3] | < 15% (Intra- and Inter-day)[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound and relies on reverse-phase chromatography to separate the analyte from other components in the sample matrix.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[2]
-
Mobile Phase: Isocratic mixture of a buffered aqueous solution (e.g., 25 mM Potassium Phosphate, pH 3.0) and an organic solvent (e.g., Acetonitrile) in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Injection Volume: 10 µL[2]
-
Detection: UV at 210 nm[2]
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent like methanol. A series of working standards can be prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[3]
-
Aqueous Samples: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a threefold excess of cold acetonitrile to the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the keto and ester functional groups, a two-step derivatization is typically required to increase the volatility and thermal stability of this compound for GC-MS analysis.[4]
Derivatization Protocol:
-
Methoxyamination: To protect the ketone group, the dried sample extract is first treated with a solution of methoxyamine hydrochloride in pyridine. The reaction is typically carried out at 30°C for 90 minutes.[4] This step prevents the formation of multiple peaks from enol tautomers.[4]
-
Silylation: Following methoxyamination, the carboxylic acid group is derivatized by adding a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst. The reaction is incubated at 37°C for 30 minutes to form the trimethylsilyl (TMS) ester.[4]
GC-MS Conditions:
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[4]
-
Injection Mode: Splitless[4]
-
Injector Temperature: 250°C[4]
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 6°C/min to 300°C and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 50 - 550[4]
Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) that outline the key performance characteristics to be evaluated.[5]
The diagram above illustrates a typical workflow for the validation of an analytical method, starting from the definition of the validation protocol and acceptance criteria, through the experimental evaluation of key performance parameters, to the final data analysis and reporting.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantification of this compound. HPLC with UV detection offers a simpler, direct analysis approach that is robust and provides good accuracy and precision. GC-MS, while requiring a more involved sample preparation with derivatization, generally offers superior sensitivity with lower limits of detection and quantification. The choice of method should be guided by the specific analytical requirements, such as the expected concentration of the analyte in the samples and the complexity of the sample matrix. A thorough method validation according to established guidelines is crucial to ensure the generation of reliable and accurate data.
References
A Framework for Inter-Laboratory Comparison of Methyl 5-Oxohexanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the analysis of Methyl 5-oxohexanoate. Due to the limited availability of public data from proficiency tests for this specific analyte, this document outlines standardized protocols for the two most prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Hypothetical performance data is presented to illustrate the cross-validation process.
The primary objective of an inter-laboratory comparison is to assess the performance of multiple laboratories when analyzing an identical, homogeneous sample.[2] The results are compiled and statistically analyzed to determine consensus values and evaluate individual laboratory performance, often using metrics like the Z-score.[2]
Analytical Methodologies
The quantification of this compound, a small organic ester, typically relies on chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for complex biological matrices.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds.[1] For compounds like this compound, which contains a ketone group, derivatization may be necessary to improve chromatographic performance and sensitivity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation.[4] However, it can be more susceptible to matrix effects.[4]
A qualitative comparison of the two methods is summarized below:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Can be more complex, potentially requiring derivatization.[1] | Often simpler, with direct injection possible after protein precipitation.[1] |
| Throughput | Lower, due to longer run times and potential derivatization steps.[1] | Higher, due to faster chromatography and simpler sample preparation.[1] |
| Sensitivity | Can be very sensitive, but this is dependent on derivatization efficiency.[1] | Generally offers very high sensitivity, especially with modern instruments.[1] |
| Selectivity | Good, but can be limited by co-eluting matrix components.[1] | Excellent, particularly with the use of Multiple Reaction Monitoring (MRM).[1] |
| Robustness | Generally considered very robust and reliable.[1] | Can be susceptible to matrix effects and ion suppression.[1] |
Data Presentation: Hypothetical Inter-Laboratory Study Results
The following table presents hypothetical results from an inter-laboratory study to demonstrate how data can be compiled and compared. In a real study, a consensus value (mean or median) and a measure of dispersion (standard deviation) would be established from the participants' data.
| Laboratory ID | Method | Reported Concentration (µg/mL) | Z-Score* |
| Lab 01 | GC-MS | 48.5 | -0.5 |
| Lab 02 | LC-MS/MS | 52.1 | 0.7 |
| Lab 03 | GC-MS | 49.2 | -0.2 |
| Lab 04 | LC-MS/MS | 53.5 | 1.2 |
| Lab 05 | GC-MS | 47.9 | -0.7 |
| Lab 06 | LC-MS/MS | 51.5 | 0.5 |
| Consensus Mean | 50.0 | ||
| Standard Deviation | 2.5 |
*Z-scores are calculated as: (reported value - consensus mean) / standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.[2]
The expected quantitative performance for each method is summarized below. These values are representative and may vary based on instrumentation and matrix effects.[5]
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 0.5 µM | 0.01 - 0.1 µM[5] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µM | 0.03 - 0.3 µM |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-MS and LC-MS/MS are provided below.
Protocol 1: GC-MS Analysis
This protocol may require a derivatization step to improve the volatility and thermal stability of this compound.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[3]
-
Acidify the sample with 10 µL of 2M HCl.[3]
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[3][4]
-
Transfer the organic layer to a clean tube and repeat the extraction.[3]
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
2. Derivatization (Oximation followed by Silylation)
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.[3]
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Vortex and incubate at 60°C for 30 minutes.[3]
3. GC-MS Parameters
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[3] |
| Injector Temperature | 250°C[3] |
| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| MS Ion Source Temp. | 230°C[3] |
| MS Quadrupole Temp. | 150°C[3] |
| Scan Mode | Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.[3] |
Protocol 2: LC-MS/MS Analysis
This method often allows for a more straightforward sample preparation.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[3]
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40°C[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and internal standard.[3] |
Visualizations
The following diagrams illustrate the workflow for an inter-laboratory comparison study and the logical dependencies for achieving accurate quantification.
Inter-laboratory comparison workflow.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of Keto-Esters
For researchers, scientists, and drug development professionals, the accurate quantification of keto-esters is crucial for ensuring the quality and efficacy of pharmaceutical products. Keto-esters are key intermediates in the synthesis of many active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of these compounds. The selection of the optimal method depends on the specific properties of the keto-ester, the sample matrix, and the analytical requirements of the study.
A significant challenge in the analysis of keto-esters is the potential for keto-enol tautomerism, where the molecule exists in two interconverting forms.[1] This phenomenon can lead to issues such as peak broadening or the appearance of multiple peaks for a single compound in chromatographic analysis, necessitating careful method development to ensure accurate quantification.[1][2]
Method Comparison Overview
Both HPLC and GC are powerful chromatographic techniques for separating, identifying, and quantifying compounds in a mixture.[3] However, they differ fundamentally in their mobile phases and the types of compounds they are best suited to analyze.[4][5] HPLC is ideal for non-volatile and thermally unstable compounds, making it suitable for a wide range of larger molecules like proteins and drugs.[3] In contrast, GC is tailored for volatile and thermally stable compounds.[4]
| Feature | HPLC | GC |
| Sample Volatility | Not required | Required (derivatization may be needed)[6] |
| Derivatization | Optional (for enhanced detection)[7] | Often mandatory for non-volatile keto-esters[6][7] |
| Sample Throughput | Generally higher | Can be lower due to sample preparation[6] |
| Sensitivity | Good, can be enhanced with specific detectors[6] | Very high, especially with mass spectrometry (MS)[6] |
| Selectivity | Good | Excellent, particularly with MS detectors[6] |
| Instrumentation Cost | Moderate to high | High[6] |
| Ease of Use | Relatively straightforward | More complex[6] |
| Data Confidence | High | Very high (with mass spectral data)[6] |
Experimental Protocols
Detailed methodologies for the analysis of a representative keto-ester, methyl 5-oxohept-6-enoate, using both HPLC and GC are outlined below.[2] These protocols are based on established methods and can be adapted for other keto-esters with appropriate validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC (RP-HPLC) method for the purity assessment of methyl 5-oxohept-6-enoate.[2]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent[2]
-
Detector: Diode Array Detector (DAD)[2]
-
Column: C18 column (4.6 x 150 mm, 5 µm)[2]
-
Software: OpenLab CDS or equivalent[2]
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 10 µL[2]
-
Detection Wavelength: 210 nm[2]
-
Run Time: 10 minutes[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the keto-ester.[2]
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[2]
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography (GC) Protocol
This protocol details a GC-MS method for the purity analysis of methyl 5-oxohept-6-enoate. For many keto-esters, a derivatization step is necessary to increase volatility and thermal stability.[6][7] However, for some more volatile keto-esters, direct analysis is possible.[2]
Instrumentation:
-
GC System: Agilent 7890B or equivalent with a mass selective detector (MSD)[2]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7]
-
Software: MassHunter or equivalent[2]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[8]
-
Inlet Temperature: 250°C[8]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.[9]
-
Injection Volume: 1 µL (split mode, 50:1)[10]
-
MSD Transfer Line Temperature: 280°C[2]
-
Ion Source Temperature: 230°C[2]
-
Mass Range: 40-400 amu[2]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the keto-ester in a suitable solvent like dichloromethane.[2]
-
If derivatization is required, a common method involves oximation followed by silylation to convert the keto group into a more volatile derivative.[7]
Cross-Validation Data
The performance of both the HPLC and GC methods should be rigorously validated to ensure they are fit for their intended purpose.[11] The validation should be conducted in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12]
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of a keto-ester using the described HPLC and GC methods.
| Validation Parameter | HPLC | GC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999[13] | > 0.999[14] | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[15] | 98.0 - 102.0%[14] | 98.0 - 102.0% for assay |
| Precision (RSD%) | |||
| - Repeatability | < 1.0%[16] | < 1.5%[14] | ≤ 2% |
| - Intermediate Precision | < 1.5%[16] | < 2.0%[14] | ≤ 2% |
| LOD | 0.1 µg/mL[13] | 0.05 µg/mL | Signal-to-Noise Ratio of 3:1[17] |
| LOQ | 0.3 µg/mL[18] | 0.15 µg/mL | Signal-to-Noise Ratio of 10:1[17] |
| Specificity | No interference from blank/placebo[13] | No interfering peaks at the retention time of the analyte[14] | Method is specific for the analyte |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition[15] | Unaffected by minor changes in oven temperature, flow rate[8] | System suitability parameters are met |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for method validation and a logical approach to selecting the appropriate analytical technique.
Caption: General workflow for the development and validation of analytical methods.
Caption: Decision tree for selecting between HPLC and GC for keto-ester analysis.
Conclusion
Both HPLC and GC are suitable and robust techniques for the quantitative analysis of keto-esters. The choice between them is dictated by the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. For volatile and thermally stable keto-esters, GC, especially when coupled with a mass spectrometer, offers excellent selectivity and sensitivity.[6] For non-volatile or thermally labile keto-esters, HPLC is the method of choice, providing versatility and high throughput.[3] A thorough cross-validation of both methods is essential to ensure the accuracy and reliability of the analytical data generated in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Data of Methyl 5-oxohexanoate Reference Standards
For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data for Methyl 5-oxohexanoate reference standards, offering a baseline for experimental validation. The data presented herein is compiled from publicly available databases and is intended to support the confirmation of compound identity and purity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹³C NMR Spectroscopic Data
| Atom Number | Chemical Shift (δ) in ppm |
| 1 | 29.9 |
| 2 | 209.1 |
| 3 | 42.8 |
| 4 | 19.8 |
| 5 | 33.1 |
| 6 | 173.8 |
| 7 | 51.6 |
Note: The atom numbering corresponds to the IUPAC nomenclature for this compound. Data is referenced from publicly available spectral databases.
Mass Spectrometry Data
The following table details the primary fragments observed in the mass spectrum of this compound.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 99.99 | [CH₃CO]⁺ |
| 55 | 64.10 | [C₃H₃O]⁺ |
| 59 | 47.40 | [COOCH₃]⁺ |
| 74 | 70.00 | [CH₂=C(OH)OCH₃]⁺ |
| 113 | 54.70 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy Data
The characteristic absorption bands in the infrared spectrum of this compound are indicative of its functional groups.
| Frequency (cm⁻¹) | Functional Group | Vibration Mode |
| ~1740 | Ester C=O | Stretch |
| ~1715 | Ketone C=O | Stretch |
| ~1200 | C-O | Stretch |
| ~2950 | C-H | Stretch (sp³) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific laboratory setups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound reference standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound reference standard (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions: [1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: Set to 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder or the solvent.
-
Collect the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of a this compound sample against a reference standard.
Caption: Workflow for spectroscopic data comparison of this compound.
References
Purity Analysis of Methyl 5-oxohexanoate: A Comparative Guide to HPLC and GC Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible synthetic chemistry. Methyl 5-oxohexanoate, a versatile keto-ester, is no exception. The choice of analytical technique for purity assessment is critical and largely depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by experimental data from a closely related compound, Methyl 5-oxohept-6-enoate, to illustrate the performance of each technique.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[1] It is particularly well-suited for compounds that are non-volatile, thermally unstable, or possess high molecular weights.[2] For the analysis of keto-esters like this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
One of the challenges in the chromatography of keto-esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes.[3] Method development often involves adjusting mobile phase composition and temperature to ensure sharp, symmetrical peaks for accurate quantification.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas Chromatography is a technique of choice for volatile and thermally stable compounds.[2] In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column.[4] The separation is based on the differential partitioning of analytes between the carrier gas and a liquid or solid stationary phase coated on the column walls.
For compounds with polar functional groups, such as the carboxylic acid and ketone in related structures, derivatization is often necessary to increase volatility and thermal stability, preventing poor peak shape and degradation.[5][6] However, for a relatively volatile ester like this compound, direct analysis may be feasible without derivatization.[3]
Comparative Performance: HPLC vs. GC
The selection between HPLC and GC hinges on a trade-off between various performance parameters. The following table summarizes quantitative data from a comparative study on a similar keto-ester, Methyl 5-oxohept-6-enoate, which serves as a valuable proxy for what can be expected for this compound.[3]
| Parameter | HPLC Analysis | GC Analysis |
| Purity (%) | 98.5% | 98.2% |
| Major Impurity 1 (%) | 1.2% (Unidentified) | 1.3% (Unidentified) |
| Major Impurity 2 (%) | 0.3% (Unidentified) | 0.5% (Starting Material) |
| Retention Time | 4.2 min | 6.8 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Theoretical Plates (N) | > 5000 | > 50000 |
| Tailing Factor (Tf) | 1.1 | 1.0 |
| Data based on the analysis of Methyl 5-oxohept-6-enoate.[3] |
From this data, it is evident that both techniques can provide accurate purity assessments. GC, with a significantly higher number of theoretical plates, generally offers superior separation efficiency, which can be advantageous for resolving closely related impurities.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of a keto-ester like this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent[3]
-
Detector: Diode Array Detector (DAD)[3]
-
Column: C18 column (4.6 x 150 mm, 5 µm)[3]
-
Software: OpenLab CDS or equivalent[3]
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35°C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 210 nm[3]
-
Run Time: 10 minutes[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.[3]
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography (GC) Protocol
Instrumentation:
-
GC System: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[7]
-
Software: MassHunter or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]
-
Injector Temperature: 250°C[8]
-
Oven Program: Initial temperature of 70°C, hold for 1 minute; ramp at 6°C/min to 300°C; hold for 5 minutes.[8]
-
Injection Mode: Splitless[8]
-
Injection Volume: 1 µL[8]
Detector Conditions (if using MS):
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.[3]
-
For this relatively volatile compound, derivatization may not be required.[3] However, if peak tailing is observed, derivatization of the keto group can be performed.
Logical Workflow for Purity Analysis
The general workflow for purity analysis by either HPLC or GC follows a logical sequence from sample preparation to data analysis and interpretation.
Caption: General workflow for purity analysis by HPLC or GC.
Conclusion: Making the Right Choice
Both HPLC and GC are suitable techniques for the purity analysis of this compound. The choice between them should be guided by the specific needs of the laboratory and the analytical challenge at hand.
-
HPLC is advantageous for its versatility with a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[1] It often involves simpler sample preparation.
-
GC typically offers higher separation efficiency and is often faster for volatile compounds.[9] It can be more cost-effective in terms of solvent consumption.[4]
For routine quality control where high throughput is desired and the compound is sufficiently volatile and stable, GC may be the preferred method. For research and development, where flexibility and the ability to analyze a wider range of potential impurities and degradation products are important, HPLC provides a robust platform. Ultimately, method validation is essential to ensure the chosen technique is fit for its intended purpose, providing accurate and reliable purity data for this compound.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. foodsafety.institute [foodsafety.institute]
Comparative Analysis of the Biological Activity of Methyl 5-oxohexanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological activity of Methyl 5-oxohexanoate and its structurally related analogs. It is important to note that publicly available experimental data on the specific biological activities of this compound is scarce.[1][2] Consequently, this guide draws upon data from analogous compounds to provide a comprehensive understanding of the potential biological profile within this chemical class. The information is intended to guide future research and drug development efforts.
Overview of Biological Activities of Keto Esters
Keto esters, a class of organic compounds containing both a ketone and an ester functional group, have garnered interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Research has highlighted their potential as antimicrobial, antifungal, and anticancer agents.[4][5][6] The reactivity of the keto and ester moieties allows for interactions with various biological targets, including enzymes and cellular signaling pathways.[7]
Antimicrobial and Antifungal Activity
Several studies have investigated the antimicrobial properties of keto esters and their derivatives.[5] The proposed mechanisms of action often involve the disruption of bacterial communication (quorum sensing) and inhibition of biofilm formation.[1][8][9] For instance, certain aryl β-keto esters have demonstrated quorum sensing inhibition with IC50 values in the micromolar range.[1] Additionally, some keto ester derivatives have shown significant antifungal activity against various pathogenic strains.[5]
Anticancer Activity
The potential for α,β-unsaturated carbonyl compounds, a structural feature present in some analogs, to exhibit cytotoxic activity against cancer cell lines has been a key area of investigation.[4][7] This cytotoxicity is often attributed to their function as Michael acceptors, leading to the disruption of essential cellular proteins and the induction of apoptosis.[4]
Comparative Biological Activity Data
The following tables summarize the available quantitative data for this compound analogs. Due to the limited specific data for this compound, hypothetical data points based on structurally similar compounds are included for illustrative purposes and are clearly noted.
Table 1: Antimicrobial and Antifungal Activity of this compound and Its Analogs
| Compound | Target Organism | Activity | Quantitative Data (IC50 / MIC) | Reference |
| This compound | - | No publicly available data | - | [1] |
| Ethyl Acetoacetate | Cronobacter sakazakii | Biofilm Inhibition | - | [1] |
| Aryl β-keto esters | Vibrio harveyi | Quorum Sensing Inhibition | IC50: 23 µM to 53 µM | [1] |
| Keto ester derivative (4b) | Staphylococcus aureus | Antibacterial | - | [5] |
| Keto ester derivative (4l) | Aspergillus niger | Antifungal | - | [5] |
| 5-hydroxyl-5-methyl-2-hexenoic acid | Botrytis cinerea | Antifungal | IC50: 32.45 mg/L | [10] |
| 5-hydroxyl-5-methyl-2-hexenoic acid | Cladosporium cucumerinum | Antifungal | IC50: 27.17 mg/L | [10] |
Table 2: Cytotoxic Activity of this compound Analogs
| Compound | Cell Line | Activity | Quantitative Data (IC50) | Reference |
| This compound | - | No publicly available data | - | |
| Methyl 5-oxohept-6-enoate (Hypothetical) | HeLa (cervical cancer) | Cytotoxicity | - | [4] |
| Methyl 2-Methyloxazole-5-acetate analog (4g) | Various cancer cell lines | Antiproliferative | 0.35 - 4.6 nM | [11] |
| Methyl 2-Methyloxazole-5-acetate analog (4i) | Various cancer cell lines | Antiproliferative | 0.5 - 20.2 nM | [11] |
| Halogenated benzofuran derivative (7) | A549 (lung cancer) | Cytotoxicity | - | [12] |
| Halogenated benzofuran derivative (8) | A549, HepG2 (liver cancer) | Cytotoxicity | - | [12] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are standard protocols for assessing the biological activities of compounds like this compound and its analogs.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.[4]
Objective: To assess the cytotoxic effects of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (e.g., this compound analog)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a desired density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium. A vehicle control (e.g., 0.5% DMSO) and an untreated control should be included.[4]
-
Treatment: Remove the old medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow for in vitro cytotoxicity screening.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Signaling Pathways
The biological activity of these compounds can often be attributed to their interaction with specific cellular signaling pathways.
Hypothesized Intrinsic Apoptosis Pathway
For analogs exhibiting cytotoxic activity, a potential mechanism of action is the induction of apoptosis. α,β-unsaturated carbonyls, for instance, can generate reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the intrinsic apoptosis pathway.[4]
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion and Future Directions
While there is a significant knowledge gap regarding the specific biological activities of this compound, the available data on its analogs suggest that this class of compounds holds promise for further investigation, particularly in the areas of antimicrobial and anticancer research.[1][4][5] The structure-activity relationships of related keto esters indicate that modifications to the ester and keto groups, as well as the carbon chain, can significantly influence biological efficacy.[14]
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the biological activity profile of this compound.
-
Analog Synthesis: Synthesizing a focused library of this compound analogs with systematic structural modifications to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]
- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of 5-hydroxyl-5-methyl-2-hexenoic acid from Actinoplanes sp. HBDN08 with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Structure of Methyl 5-oxohexanoate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is a critical step in ensuring the validity of their work. This guide provides a comparative overview of analytical techniques used to elucidate the structure of Methyl 5-oxohexanoate and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous characterization of this important class of keto esters.
This compound and its analogues are valuable intermediates in organic synthesis. Their structure, characterized by a ketone and an ester functional group, allows for a variety of chemical transformations. Accurate structural confirmation is paramount and is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and a representative derivative, 2-Methyl-5-oxohexanoic acid. This data provides a baseline for researchers working with similar structures.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -OCH₃ | ~3.67 | s | 3H |
| H-2 (-CH₂COOCH₃) | ~2.35 | t | 2H | |
| H-4 (-CH₂CO-) | ~2.55 | t | 2H | |
| H-3 (-CH₂CH₂CH₂-) | ~1.90 | p | 2H | |
| H-6 (-COCH₃) | ~2.15 | s | 3H | |
| 2-Methyl-5-oxohexanoic Acid [1] | -COOH | Broad s | 1H | |
| H-2 (>CH-) | - | m | 1H | |
| H-3, H-4 (-CH₂CH₂-) | - | m | 4H | |
| C2-CH₃ | - | d | 3H | |
| H-6 (-COCH₃) | - | s | 3H |
s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C=O (Ester) | ~173.5 |
| C=O (Ketone) | ~208.0 | |
| -OCH₃ | ~51.5 | |
| C-2 | ~33.0 | |
| C-4 | ~39.5 | |
| C-3 | ~19.0 | |
| C-6 | ~30.0 | |
| 2-Methyl-5-oxohexanoic Acid [2] | C1 (Carboxylic Acid) | ~180 |
| C5 (Ketone) | ~208 | |
| C2 | ~40 | |
| C4 | ~30 | |
| C6 | ~30 | |
| C2-CH₃ | - |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | C=O (Ester) | ~1740[3] |
| C=O (Ketone) | ~1715[3] | |
| C-O Stretch | 1300-1000[4] | |
| Derivatives with Keto-Enol Tautomerism [5] | O-H (Enol) | 3400-2400 (broad) |
| C=C (Enol) | ~1650 |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the elucidation of the carbon-hydrogen framework.[6]
-
Accurately weigh 5-20 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition: [5][7]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire the spectrum with a spectral width of approximately 15 ppm.
-
For ¹³C NMR, set an appropriate spectral width (e.g., 0-220 ppm).
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[6]
Sample Preparation (Neat Liquid): [5]
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
Instrument Setup and Data Acquisition: [5]
-
Ensure the spectrometer is purged with dry air or nitrogen.
-
Perform a background scan with the empty salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is automatically ratioed against the background.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Instrument Setup and Data Acquisition (Electron Ionization - EI): [7]
-
Set the mass spectrometer to operate in Electron Ionization (EI) mode at 70 eV.
-
Set the mass scan range from m/z 40 to a value sufficiently above the expected molecular weight.
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample solution into the GC inlet for separation prior to ionization.
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions.
Visualizing Experimental Workflows
The logical flow of experiments is crucial for systematic structure confirmation.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Keto-Enol Tautomerism Pathway
β-keto esters, a class to which some derivatives of this compound belong, can exist in equilibrium between their keto and enol forms.[5] This tautomerism is an important structural consideration.
Caption: The equilibrium between the keto and enol tautomers of a β-keto ester.
References
Safety Operating Guide
Proper Disposal of Methyl 5-Oxohexanoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For Methyl 5-oxohexanoate (CAS 13984-50-4), a bifunctional molecule featuring both an ester and a ketone, adherence to established protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) detailing disposal, this compound should be managed as a hazardous waste.[1] This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Core Principle: Treat as Hazardous Waste
This compound is classified as a combustible liquid that causes skin and eye irritation.[2][3] Its flash point of 78.6°C (174°F) necessitates careful handling to avoid ignition sources.[4] Given its chemical nature as an organic ester and ketone, it is prudent to handle it with the same precautions as other flammable and irritant organic compounds.[1][5]
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters for the compliant disposal of laboratory chemical waste. Note that these are general guidelines and may be superseded by more stringent local or institutional regulations.[1]
| Parameter | Guideline | Citation |
| pH for Aqueous Waste | Must be between 5.5 and 10.5 for drain disposal (if otherwise non-hazardous and permitted by local regulations). | [1] |
| Flash Point | Liquids with a flash point less than 140°F (60°C) are typically considered ignitable hazardous waste. | [1] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | [1] |
| Acutely Toxic Waste Limit in SAA | A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated. | [1] |
| Drain Disposal Limit (for approved substances) | Typically no more than a few hundred grams or milliliters per day. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile gloves are a suitable option).[2]
-
A flame-resistant laboratory coat.[5]
-
Closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Waste Segregation
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6]
-
Non-Halogenated Waste Stream: As this compound does not contain halogens, it should be disposed of in a non-halogenated organic solvent waste stream.
-
Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5]
Container Management
Proper management of the waste container is essential to prevent leaks, spills, and exposure.
-
Container Material: Use a container made of a material compatible with organic solvents, such as glass or polyethylene.[6][7] The original product container is often a suitable choice for waste accumulation.[8]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage if it is part of a mixture.[1] The label must also include the date when waste was first added.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][7] This minimizes the release of vapors and prevents spills.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[6]
Storage in a Satellite Accumulation Area (SAA)
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA should be at or near the point of waste generation.[7]
-
Secondary Containment: It is recommended to store the waste container in secondary containment to capture any potential leaks.
-
Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[7]
Disposal Request and Pickup
Once the waste container is full or ready for disposal, follow your institution's established procedures.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management department to request a waste pickup.[5]
-
Documentation: Complete any required waste manifests or disposal request forms accurately and completely.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [5] Evaporation in a fume hood is also not an acceptable method of disposal.[8]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use a non-flammable absorbent material such as sand, cat litter, or vermiculite.[9] Do not use paper towels, as they are combustible.[9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for any questions or clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 13984-50-4 [thegoodscentscompany.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling Methyl 5-oxohexanoate
Essential Safety and Handling Guide for Methyl 5-oxohexanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 13984-50-4) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier and Properties
| Property | Value | Source |
| CAS Number | 13984-50-4 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | ~144.17 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~202.2 °C at 760 mmHg | [1][2][4] |
| Flash Point | ~78.6 °C (Closed Cup) | [1][2][4] |
| Density | ~0.996 g/cm³ | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning".[1][3] It is recognized as a combustible liquid that causes skin irritation and serious eye irritation.[1][3] Some classifications also indicate it may be harmful if swallowed and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Source |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Nitrile gloves may offer limited protection and should be used for short-duration tasks only. | Esters and ketones can degrade common glove materials. Butyl and Viton are recommended for handling chlorinated solvents, ketones, and esters.[5][6] Always check the manufacturer's glove compatibility chart. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a significant splash hazard. | Protects against splashes that can cause serious eye irritation.[1][5] Standard EN166 or OSHA 29 CFR 1910.133 should be followed.[7] |
| Skin and Body Protection | Laboratory coat. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls made of materials like polyethylene or polypropylene should be used. | Prevents skin contact which can cause irritation.[1][8] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, or if aerosols are generated, use a NIOSH/MSHA approved respirator with organic vapor cartridges. | Avoids inhalation of vapors, which may cause respiratory irritation.[7] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks when working with this compound.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][7]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Procedural Guidance:
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Handling:
-
Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1]
-
Contaminated clothing should be removed and laundered before reuse.
-
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use spark-proof tools for cleanup.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Protocol: this compound and any contaminated materials should be treated as hazardous waste.[9][10]
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and include the full chemical name.[9]
-
Do not mix with incompatible waste streams. It is often recommended to segregate halogenated and non-halogenated organic solvents to reduce disposal costs.[9]
-
-
Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 13984-50-4 this compound this compound - CAS Database [chemnet.com]
- 3. This compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 13984-50-4 [thegoodscentscompany.com]
- 5. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
- 8. rshughes.com [rshughes.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
